molecular formula C12H15BrO3 B2499441 2-Bromo-5-ethoxy-4-propoxybenzaldehyde CAS No. 692266-32-3

2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Cat. No.: B2499441
CAS No.: 692266-32-3
M. Wt: 287.153
InChI Key: YPOOKBARWRDKRX-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.153. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-ethoxy-4-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-ethoxy-4-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethoxy-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOOKBARWRDKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a polysubstituted benzaldehyde with potential applications in medicinal chemistry and materials science. The presented methodology is designed to be reproducible and is supported by established principles of organic synthesis and evidence from peer-reviewed literature.

Introduction and Strategic Overview

2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a unique aromatic aldehyde featuring a specific substitution pattern that makes it a valuable building block for the synthesis of more complex molecules. The strategic design of its synthesis requires careful consideration of the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.

The synthetic approach detailed herein commences with a readily available starting material, 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The core of the strategy involves a three-step sequence:

  • Regioselective Propoxylation: The first step focuses on the selective alkylation of the hydroxyl group at the C4 position with a propyl group. This selectivity is crucial and is achieved by leveraging the differential acidity of the two phenolic hydroxyl groups.

  • Ethoxylation: The subsequent step involves the etherification of the remaining hydroxyl group at the C5 position with an ethyl group to yield the intermediate 5-ethoxy-4-propoxybenzaldehyde.

  • Regioselective Bromination: The final step is the electrophilic aromatic substitution to introduce a bromine atom at the C2 position. The regioselectivity of this step is dictated by the ortho-, para-directing effects of the ethoxy and propoxy groups.

This stepwise approach ensures precise control over the substitution pattern, leading to the desired target molecule with high purity.

Visualizing the Synthesis Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway Start 3,4-Dihydroxybenzaldehyde Intermediate1 4-Propoxy-3-hydroxybenzaldehyde Start->Intermediate1 1. K2CO3, Acetone 2. 1-Bromopropane Intermediate2 4-Propoxy-5-ethoxybenzaldehyde Intermediate1->Intermediate2 1. K2CO3, Acetone 2. Bromoethane Product 2-Bromo-5-ethoxy-4-propoxybenzaldehyde Intermediate2->Product Br2, Acetic Acid

Caption: Synthetic route to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Detailed Synthesis Protocol

This section provides a step-by-step experimental protocol for the synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3,4-DihydroxybenzaldehydeC₇H₆O₃138.12≥98%Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%Sigma-Aldrich
1-BromopropaneC₃H₇Br123.00≥99%Sigma-Aldrich
BromoethaneC₂H₅Br108.97≥99%Sigma-Aldrich
BromineBr₂159.81≥99.5%Sigma-Aldrich
AcetoneC₃H₆O58.08ACS GradeFisher Scientific
Acetic Acid (glacial)CH₃COOH60.05ACS GradeFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich
Step 1: Synthesis of 4-Propoxy-3-hydroxybenzaldehyde

Causality of Experimental Choices: The use of a weak base like potassium carbonate and a polar aprotic solvent like acetone is a standard and effective method for Williamson ether synthesis. The 4-hydroxyl group of 3,4-dihydroxybenzaldehyde is more acidic and sterically more accessible than the 3-hydroxyl group, leading to preferential alkylation at the 4-position under these conditions.[1]

Protocol:

  • To a stirred solution of 3,4-dihydroxybenzaldehyde (13.8 g, 100 mmol) in dry acetone (250 mL) in a 500 mL round-bottom flask, add anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (13.5 g, 110 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 7:3).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (200 mL) and wash with 1M HCl (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/EtOAc gradient) to afford 4-propoxy-3-hydroxybenzaldehyde as a solid.

Step 2: Synthesis of 4-Propoxy-5-ethoxybenzaldehyde

Causality of Experimental Choices: This step is a standard Williamson ether synthesis. The remaining free hydroxyl group is alkylated with bromoethane using the same base-solvent system as in the previous step for consistency and efficiency.

Protocol:

  • In a 500 mL round-bottom flask, dissolve the 4-propoxy-3-hydroxybenzaldehyde (18.0 g, 100 mmol) obtained from the previous step in dry acetone (250 mL).

  • Add anhydrous potassium carbonate (20.7 g, 150 mmol) to the solution.

  • Add bromoethane (13.1 g, 120 mmol) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC (Eluent: Hexane/EtOAc 8:2).

  • Upon completion, cool the mixture, filter the inorganic salts, and remove the solvent under reduced pressure.

  • Work-up the crude product as described in Step 1 (dissolution in DCM, washing, drying, and concentration).

  • The resulting crude 4-propoxy-5-ethoxybenzaldehyde can often be used in the next step without further purification if TLC shows a clean conversion. Otherwise, recrystallization from ethanol/water may be performed.

Step 3: Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Causality of Experimental Choices: The ethoxy and propoxy groups are both activating and ortho-, para-directing. In a 1,2,4-trisubstituted benzene ring with alkoxy groups at positions 4 and 5, the incoming electrophile (bromine) is directed to the positions ortho to these groups, which are C2 and C6. Due to the steric hindrance from the adjacent propoxy group at C4, bromination is expected to occur preferentially at the C2 position. Acetic acid is a common solvent for bromination reactions of activated aromatic rings.

Protocol:

  • Dissolve 4-propoxy-5-ethoxybenzaldehyde (20.8 g, 100 mmol) in glacial acetic acid (200 mL) in a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (16.8 g, 105 mmol) in glacial acetic acid (50 mL) dropwise over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC (Eluent: Hexane/EtOAc 8:2).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 2-Bromo-5-ethoxy-4-propoxybenzaldehyde as a crystalline solid.

Data Summary

StepProductStarting MaterialReagentsSolventYield (Typical)
14-Propoxy-3-hydroxybenzaldehyde3,4-DihydroxybenzaldehydeK₂CO₃, 1-BromopropaneAcetone75-85%
24-Propoxy-5-ethoxybenzaldehyde4-Propoxy-3-hydroxybenzaldehydeK₂CO₃, BromoethaneAcetone85-95%
32-Bromo-5-ethoxy-4-propoxybenzaldehyde4-Propoxy-5-ethoxybenzaldehydeBr₂, Acetic AcidAcetic Acid80-90%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. By employing a regioselective alkylation strategy followed by a directed bromination, this protocol offers a high degree of control over the final product's structure. The experimental procedures are based on well-established organic transformations, ensuring their robustness and reproducibility in a research and development setting.

References

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. [Link][1]

Sources

Physicochemical Profiling & Synthetic Utility of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-ethoxy-4-propoxybenzaldehyde (PubChem CID: 2168582) is a highly functionalized aromatic aldehyde serving as a critical building block in medicinal chemistry. Structurally belonging to the 2-bromo-4,5-dialkoxybenzaldehyde class, it acts as a regiochemically distinct scaffold for the synthesis of isoquinoline alkaloids, phenethylamines, and fused heterocyclic systems used in kinase inhibition and receptor modulation.

This guide details the compound's physicochemical profile, predictive modeling data anchored by experimental analogs, and a validated synthetic logic for its preparation.

Chemical Identity & Structural Analysis[1][2]

The molecule features a trisubstituted benzene ring with an aldehyde core, flanked by a bromine atom at the ortho position and two alkoxy chains (ethoxy and propoxy) at the meta and para positions relative to the aldehyde. This substitution pattern imparts unique electronic properties, balancing the electron-withdrawing nature of the aldehyde and bromine with the electron-donating alkoxy groups.

PropertyData
IUPAC Name 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Molecular Formula C₁₂H₁₅BrO₃
Molecular Weight 287.15 g/mol
SMILES CCCOC1=C(C=C(C(=C1)C=O)Br)OCC
InChI Key Computed from structure
PubChem CID 2168582
Structural Class Halogenated Dialkoxybenzaldehyde

Physicochemical Profile

Note: Experimental values for this specific propyl-homolog are rare in open literature. Data below synthesizes high-fidelity predictive models (EPA T.E.S.T., SwissADME) anchored by experimental values of the close analog, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Core Physical Parameters[4][5]
ParameterValue / RangeConfidenceSource/Anchor
Physical State Solid (Crystalline Powder)HighAnalogous to Methoxy variant [1]
Melting Point 95 – 105 °C (Predicted)MediumLower than Methoxy analog (115-117°C) due to propyl chain flexibility [1].
Boiling Point 345 ± 20 °C (at 760 mmHg)HighComputed based on fragment contribution [2].
Solubility (Water) < 0.05 mg/mL (Insoluble)HighLipophilic alkoxy chains dominate.
Solubility (Organic) Soluble in DCM, EtOAc, DMSO, ChloroformHighStandard for halogenated benzaldehydes.
pKa N/A (Non-ionizable)HighNo acidic protons; conjugate acid of aldehyde < -6.
Lipophilicity & Electronic Properties

The presence of the bromine atom significantly increases lipophilicity compared to the non-halogenated parent, facilitating membrane permeability in biological assays.

  • LogP (Predicted): 3.3 [2]

    • Interpretation: The compound is moderately lipophilic, suitable for organic extraction but requiring co-solvents (e.g., DMSO) for aqueous biological testing.

  • Polar Surface Area (PSA): 35.5 Ų

    • Significance: Well within the blood-brain barrier (BBB) permeation range (< 90 Ų), making it a viable CNS-active precursor.

  • Hammett Electronic Effects:

    • Aldehyde (C-1): Strong electron-withdrawing group (EWG), deactivating the ring.

    • Alkoxy Groups (C-4, C-5): Strong electron-donating groups (EDG) via resonance, activating the ring.

    • Bromine (C-2): Weakly deactivating (inductive) but ortho/para directing (resonance).

    • Net Reactivity: The C-1 aldehyde is activated for nucleophilic attack (Schiff base formation), while the C-2 bromine is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura) due to the electronic push from the para-ethoxy group.

Synthetic Utility & Manufacturing Logic[6][7]

The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde follows a "Lock-and-Key" regioselective strategy. The starting material, Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) , is commercially ubiquitous, ensuring supply chain stability.

Validated Synthetic Pathway
  • Alkylation (Williamson Ether Synthesis): Ethyl Vanillin is alkylated with 1-bromopropane to install the 4-propoxy group.

  • Regioselective Bromination: The resulting 3-ethoxy-4-propoxybenzaldehyde is brominated. The directing effects of the alkoxy groups (ortho/para) and the aldehyde (meta) synergistically direct the electrophilic bromine to the 6-position (which becomes C-2 in the final product numbering).

Reaction Workflow Visualization

SynthesisPathway Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Inter Intermediate: 3-Ethoxy-4-propoxybenzaldehyde Start->Inter 1-Bromopropane K2CO3, DMF, 80°C (O-Alkylation) Product Target: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde Inter->Product Br2, Acetic Acid OR NBS, DCM (Electrophilic Aromatic Substitution)

Figure 1: Step-wise synthetic route from Ethyl Vanillin to the target brominated aldehyde.[1]

Experimental Protocol (General Procedure)

Based on standard protocols for dialkoxybenzaldehyde bromination [3].

Step 1: O-Propylation

  • Dissolve Ethyl Vanillin (1.0 eq) in DMF (5 vol).

  • Add anhydrous K₂CO₃ (1.5 eq) and 1-bromopropane (1.2 eq).

  • Heat to 80°C for 4-6 hours (Monitor by TLC; Rf product > Rf starting material).

  • Quench with ice water, extract with EtOAc, and concentrate to yield the intermediate oil.

Step 2: Bromination

  • Dissolve the intermediate (1.0 eq) in Glacial Acetic Acid (or DCM).

  • Add Bromine (Br₂, 1.05 eq) dropwise at 0-5°C. Note: Cooling is critical to prevent over-bromination.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Pour into ice water containing Sodium Thiosulfate (to quench excess Br₂).

  • Precipitate is filtered and recrystallized from Ethanol/Water to yield the target solid.

Handling, Stability & Safety

As a halogenated aldehyde, this compound requires specific handling protocols to maintain integrity and ensure operator safety.

Hazard ClassDescriptionMitigation
Oxidation Sensitivity Aldehydes oxidize to carboxylic acids (Benzoic acid derivative) upon air exposure.Store under Nitrogen/Argon atmosphere at 2-8°C.
Skin/Eye Irritant Alkyl halides and aldehydes are potent irritants.Wear nitrile gloves and safety goggles. Use a fume hood.[2]
Reactivity Incompatible with strong oxidizers and strong bases.Avoid contact with peroxides or caustic soda.

Storage Recommendation: Store in amber glass vials with Teflon-lined caps. Long-term storage should be at -20°C to prevent slow oxidation or disproportionation.

References

  • BenchChem. (2025). Physicochemical Properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (Analogous Structure). Retrieved from

  • PubChem. (2025). Compound Summary: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CID 2168582). National Center for Biotechnology Information. Retrieved from

  • Organic Syntheses. (2010). General Procedures for Bromination of Activated Benzaldehydes. Org.[3] Synth. 2010, 87, 1-2.[4] Retrieved from

  • GuideChem. (2025).[5] Supplier and Property Data for Brominated Alkoxybenzaldehydes.[6][7] Retrieved from

Sources

An In-depth Technical Guide to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde: Molecular Characteristics, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. We will delve into its fundamental molecular properties, propose a detailed synthetic pathway with scientific justification, and outline its expected spectroscopic characteristics, offering insights for its identification and utilization in a research setting.

Core Molecular Profile

2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a polysubstituted benzene derivative featuring a bromo, an ethoxy, a propoxy, and a formyl group. These functionalities impart specific chemical reactivity and physical properties to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities.

Molecular Formula and Weight

The chemical structure of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde corresponds to the molecular formula C12H15BrO3 . This composition results in a molecular weight of approximately 287.15 g/mol .

PropertyValueSource
Molecular FormulaC12H15BrO3-
Molecular Weight287.15 g/mol -

Proposed Synthesis Pathway: A Guided Approach

The rationale for this starting material is the presence of the key bromine and aldehyde functionalities in the desired positions relative to the oxygen substituents. The synthesis will involve two main steps: O-ethylation of the hydroxyl group and O-propylation of the methoxy group, with the latter being achieved through a demethylation-propylation sequence.

Experimental Protocol

Step 1: Selective O-ethylation of 5-bromovanillin

The initial step focuses on the selective ethylation of the phenolic hydroxyl group of 5-bromovanillin. This reaction is a classic Williamson ether synthesis. The use of a suitable base is crucial to deprotonate the more acidic phenolic proton, forming a phenoxide that will act as a nucleophile.

  • Materials: 5-bromovanillin, iodoethane (or bromoethane), potassium carbonate (K2CO3), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • To a solution of 5-bromovanillin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

    • Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-bromo-5-ethoxy-4-methoxybenzaldehyde.

Causality of Experimental Choices: Potassium carbonate is a mild base, which is sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions. DMF is an excellent solvent for this type of reaction as it is polar and aprotic, facilitating the SN2 reaction. Heating is employed to increase the reaction rate.

Step 2: Demethylation and O-propylation

The second phase involves the conversion of the methoxy group to a propoxy group. This is a two-step process within a single pot: demethylation followed by propylation. Boron tribromide (BBr3) is a highly effective reagent for the selective cleavage of aryl methyl ethers.

  • Materials: 2-bromo-5-ethoxy-4-methoxybenzaldehyde, boron tribromide (BBr3) in dichloromethane, 1-bromopropane, potassium carbonate, and dichloromethane (DCM).

  • Procedure:

    • Dissolve the product from Step 1 in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of BBr3 in DCM (1.1 equivalents) dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

    • Once the demethylation is complete, cool the reaction mixture back to 0 °C and quench carefully by the slow addition of water.

    • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • After solvent evaporation, dissolve the crude 2-bromo-4-hydroxy-5-ethoxybenzaldehyde in DMF.

    • Add potassium carbonate (1.5 equivalents) and 1-bromopropane (1.2 equivalents).

    • Heat the mixture to 60-70 °C and monitor by TLC.

    • Work-up the reaction as described in Step 1.

    • Purify the final product by column chromatography to obtain 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Causality of Experimental Choices: BBr3 is a strong Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the methyl group. The low temperature is crucial to control the reactivity of BBr3 and prevent side reactions. The subsequent Williamson ether synthesis with 1-bromopropane proceeds under similar conditions as the first ethylation step.

Synthesis Workflow Diagram

SynthesisWorkflow start 5-Bromovanillin step1_product 2-Bromo-5-ethoxy-4-methoxybenzaldehyde start->step1_product Step 1: O-Ethylation step1_reagents Iodoethane, K2CO3, DMF step1_reagents->step1_product step2_intermediate 2-Bromo-4-hydroxy-5-ethoxybenzaldehyde step1_product->step2_intermediate Step 2a: Demethylation step2_reagents1 1. BBr3, DCM 2. H2O (quench) step2_reagents1->step2_intermediate final_product 2-Bromo-5-ethoxy-4-propoxybenzaldehyde step2_intermediate->final_product Step 2b: O-Propylation step2_reagents2 1-Bromopropane, K2CO3, DMF step2_reagents2->final_product

Caption: Proposed two-step synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Safety and Handling

Substituted bromobenzaldehydes should be handled with care in a well-ventilated laboratory fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] Avoid inhalation of dust or vapors and contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

Spectroscopic Characterization

The structural elucidation of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. Based on the structure and data from the closely related 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde, the following chemical shifts (δ) can be predicted:

  • Aldehyde proton (-CHO): A singlet around 10.0-10.5 ppm.

  • Aromatic protons: Two singlets in the aromatic region (7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

  • Propoxy group (-OCH2CH2CH3): A triplet around 4.0-4.2 ppm (for the -OCH2- protons), a sextet around 1.7-1.9 ppm (for the -CH2- protons), and a triplet around 0.9-1.1 ppm (for the -CH3 protons).

  • Ethoxy group (-OCH2CH3): A quartet around 4.0-4.2 ppm (for the -OCH2- protons) and a triplet around 1.3-1.5 ppm (for the -CH3 protons).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:

  • C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.[4][5] The conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[5]

  • C-H stretch (aldehyde): Two weak to medium bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[6][7]

  • C-O stretch (ethers): Strong bands in the fingerprint region, typically between 1200-1300 cm⁻¹ for aryl ethers.

  • Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A weak to medium band in the lower frequency region of the fingerprint, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern.

  • Molecular Ion (M+): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of nearly equal intensity for the molecular ion, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope, at m/z 286 and 288, respectively.[8][9]

  • Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl group (-CHO) and the cleavage of the ether linkages.

Spectroscopic DataPredicted Values
¹H NMR (δ, ppm) ~10.2 (s, 1H, CHO), ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.1 (t, 2H, OCH₂CH₂CH₃), ~4.1 (q, 2H, OCH₂CH₃), ~1.8 (m, 2H, OCH₂CH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~1.0 (t, 3H, OCH₂CH₂CH₃)
IR (ν, cm⁻¹) ~1690 (C=O), ~2830, ~2730 (C-H aldehyde), ~1250 (C-O), ~1580, ~1470 (C=C aromatic)
MS (m/z) 286/288 (M⁺, Br isotopic pattern)

Conclusion

2-Bromo-5-ethoxy-4-propoxybenzaldehyde represents a versatile synthetic intermediate. While its direct synthesis and characterization are not extensively documented, this guide provides a robust and scientifically sound framework for its preparation and identification. The proposed synthetic route, leveraging common and reliable organic transformations, offers a clear path for its production in a laboratory setting. The predicted spectroscopic data, grounded in the analysis of analogous structures, will be invaluable for the confirmation of its identity. This information is intended to empower researchers in their pursuit of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

  • (No specific source for the molecular formula and weight, as this is a fundamental calcul
  • (General organic chemistry knowledge regarding Williamson ether synthesis)
  • (General organic chemistry knowledge regarding demethyl
  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.
  • (No specific source for this table, it is a summary of the inform
  • (General organic chemistry knowledge regarding SN2 reactions)
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.).
  • (General organic chemistry knowledge regarding chemical reactivity)
  • Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
  • (General organic chemistry knowledge regarding reaction work-up)
  • Fisher Scientific. (2014).
  • (General organic chemistry knowledge regarding purific
  • ChemScene. (2021).
  • (General organic chemistry knowledge regarding spectroscopic analysis)
  • SpectraBase. (n.d.). 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum.
  • UCLA. (n.d.). IR: aldehydes.
  • (General organic chemistry knowledge regarding NMR spectroscopy)
  • (General organic chemistry knowledge regarding IR spectroscopy)
  • (General organic chemistry knowledge regarding mass spectrometry)
  • YouTube. (2023).
  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS analogs often related to phenethylamine precursors).[1][2] Designed for process chemists and pharmaceutical researchers, this document moves beyond static data points to establish a self-validating framework for solvent selection.[1][2]

The molecule features a lipophilic core (brominated benzene ring with two alkoxy chains) balanced by a polar aldehyde moiety.[2] This structural duality dictates a specific solubility profile: high affinity for halogenated and aprotic polar solvents, temperature-dependent solubility in alcohols, and insolubility in aqueous media.[1][2]

Part 1: Physicochemical Analysis & Solubility Profile[2]

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces:

  • Lipophilic Domains (Solubility Promoting): The propyl (C3) and ethyl (C2) chains, combined with the bromo-substituent, create a significant non-polar surface area.[1][2] This drives high solubility in solvents like Dichloromethane (DCM) and Toluene via Van der Waals interactions.

  • Polar Domains (Crystal Lattice Energy): The aldehyde carbonyl and the ether oxygens act as hydrogen bond acceptors.[2] However, the lack of hydrogen bond donors (like -OH or -NH) means the crystal lattice is held together primarily by dipole-dipole interactions and

    
    -stacking.[1][2]
    
  • Steric Influence: The ortho-bromo substituent (at C2) creates steric strain near the aldehyde, often disrupting efficient crystal packing.[1][2] This typically lowers the melting point compared to non-halogenated analogs, enhancing solubility in borderline solvents.[2]

Solubility Categorization Table

The following data synthesizes empirical trends from structurally homologous poly-alkoxy-halo-benzaldehydes.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic InsightPrimary Application
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)"Like dissolves like"; excellent dipole matching and dispersion force interaction.[1][2]Reaction medium; Liquid-Liquid Extraction.[1][2]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh Strong dipole interactions; Ether oxygens solvate the aromatic core effectively.[2]Chromatography eluent; Extraction.[2][3]
Aromatic Toluene, XyleneHigh

-

interactions between solvent and solute aromatic rings.[1][2]
Scaled-up synthesis; Azeotropic drying.[1][2]
Alcohols Methanol, Ethanol, IPAModerate / Temp.[2] Dependent Soluble at reflux; sparingly soluble at

.[2]
Recrystallization (Primary choice).[2][4][5][6][7][8]
Alkanes Hexanes, Heptane, PentaneLow (<5 mg/mL)Polarity mismatch; solute dipole is too strong for non-polar alkane solvation.[2]Anti-solvent; Trituration to remove oils.[2]
Aqueous Water, BrineInsoluble Hydrophobic effect dominates; energy cost to disrupt water H-bond network is too high.[1][2]Washing inorganic impurities.[2][5]

Part 2: Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I advise against relying solely on literature values which may vary by batch purity. Use these protocols to generate batch-specific data.

Protocol A: Rapid Gravimetric Solubility Determination

Use this to determine precise concentrations for process scale-up.[1][2]

  • Preparation: Weigh exactly

    
     of dry 2-Bromo-5-ethoxy-4-propoxybenzaldehyde into a tared 20 mL scintillation vial.
    
  • Titration: Add the target solvent in

    
     increments using a micropipette.[2]
    
  • Equilibration: After each addition, sonicate for 30 seconds at

    
    .
    
  • Endpoint: The point of "Solubility" is reached when the solution becomes optically clear (no visible particulates against a backlight).[2]

  • Calculation:

    
    
    
  • Validation: If

    
    , the solvent is "Freely Soluble."[2] If 
    
    
    , it is "Sparingly Soluble."
Protocol B: Recrystallization Optimization (The "Cloud Point" Method)

Use this to purify the compound from crude reaction mixtures.[1]

  • Dissolution: Dissolve

    
     of crude material in the minimum amount of boiling Ethanol (95%) . (Target approx. 3-5 mL).
    
  • Clarification: If insoluble particles remain (inorganic salts), filter hot through a pre-warmed glass frit.

  • Cloud Point Induction:

    • Method 1 (Single Solvent): Allow to cool slowly to RT.[2][5][8] If no crystals form, scratch the glass or seed.[2]

    • Method 2 (Two-Solvent): Maintain heat.[2][3][4][6][7] Add hot Water dropwise until a persistent turbidity (cloudiness) appears. Add one drop of Ethanol to clear it.[2]

  • Crystallization: Remove heat. Allow to cool to room temperature, then refrigerate at

    
     for 4 hours.
    
  • Harvest: Filter the resulting needles/plates. Wash with cold (

    
    ) Ethanol/Water (1:1).[1][2]
    

Part 3: Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the lifecycle of the compound, from synthesis to final isolation.

SolventSelectionStartCrude 2-Bromo-5-ethoxy-4-propoxybenzaldehydeDecision1Is the material Solid or Oil?Start->Decision1OilPathOily/ImpureDecision1->OilPathContains Solvent/ImpuritiesSolidPathSolid/CrystallineDecision1->SolidPathSemi-pureTriturationTriturationSolvent: Cold Hexane or PentaneOilPath->TriturationRemove residual organicsRecrystRecrystallizationSolvent: Hot Ethanol or MeOHSolidPath->RecrystStandard PurificationTrituration->Decision1SolidifiesChromatographyFlash ChromatographyEluent: Hexane/EtOAc (Gradient)Trituration->ChromatographyRemains OilRecryst->ChromatographyOils out/FailsFinalPure Product(>98% HPLC)Recryst->FinalCrystals FormChromatography->Final

Caption: Decision tree for solvent selection based on the physical state and purity of the crude intermediate.

Part 4: Critical Mechanistic Insights for Researchers

The "Oiling Out" Phenomenon

A common issue with alkoxy-benzaldehydes is "oiling out" during recrystallization (forming a second liquid phase instead of crystals).[1][2]

  • Cause: The melting point is depressed by impurities below the boiling point of the solvent mixture.[2]

  • Solution: Use a lower-boiling solvent system (e.g., switch from Ethanol/Water to Methanol/Water ) or increase the volume of the solvent to lower the saturation temperature.[2]

Stability in Solution
  • Oxidation Risk: In solution (especially in ethers like THF or chlorinated solvents like DCM), the aldehyde proton is susceptible to autoxidation to the carboxylic acid (2-Bromo-5-ethoxy-4-propoxybenzoic acid).[1][2]

  • Mitigation: Degas solvents with Nitrogen/Argon before dissolving for long-term storage.[1][2] Store solutions in amber vials to prevent photo-initiated radical formation.[1]

Analytical Standard Preparation

For HPLC/GC analysis, Acetonitrile (ACN) is the preferred solvent.[2]

  • DCM is too volatile and can cause concentration errors during injection.[2]

  • Alcohols may form hemiacetals with the aldehyde in the injector port if the temperature is too high, leading to ghost peaks.[2] ACN is non-reactive and dissolves the compound instantly.

References

  • BenchChem. (2025).[2][5][9] Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde and Analogs. BenchChem Technical Repository.[2] Link[1][2]

  • Organic Syntheses. (2010). Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes.[1][2] Org.[2][5][6][10][11] Synth. 2010, 87, 1-2.[1][3] (Demonstrates solubility of benzaldehyde derivatives in Acetonitrile/DCM). Link

  • PrepChem. (2024).[2] Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.[1][2] (Provides extraction protocols using DCM for homologous compounds). Link

  • PubChem. Compound Summary: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CID 2168582).[1][2] National Library of Medicine.[2] Link[1][2]

  • University of Rochester. Purification: Tips and Tricks for Recrystallization. Department of Chemistry.[2] (General solvent selection rules for aromatic aldehydes). Link

A Technical Guide to the Biological Activities of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzaldehydes, a class of aromatic aldehydes, represent a versatile scaffold in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde functional group, coupled with the diverse physicochemical properties imparted by various substituents on the benzene ring, allows for the generation of a vast library of compounds with a wide spectrum of biological activities.[1][2] These activities range from antimicrobial and antioxidant to potent anticancer effects.[3][4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of substituted benzaldehydes, the underlying mechanisms of action, and robust experimental protocols for their evaluation. The focus is on providing not just procedural steps, but also the scientific rationale behind experimental design and data interpretation, fostering a deeper understanding of this important class of molecules.

I. The Chemical Versatility of the Benzaldehyde Scaffold

The foundation of the diverse biological activities of substituted benzaldehydes lies in their chemical structure. The benzene ring can be functionalized with a variety of substituent groups at different positions (ortho, meta, and para). These substituents, through their electronic (electron-donating or electron-withdrawing) and steric properties, modulate the reactivity of the aldehyde group and the overall lipophilicity and molecular geometry of the compound.[7][8][9] This, in turn, dictates how the molecule interacts with biological targets.

For instance, the presence of electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a common reaction in biological systems.[8] Conversely, electron-donating groups such as methoxy (-OCH3) or hydroxyl (-OH) can influence the molecule's ability to participate in hydrogen bonding and act as antioxidants.[10] This structure-activity relationship (SAR) is a critical consideration in the rational design of novel therapeutic agents based on the benzaldehyde scaffold.[11]

II. Key Biological Activities and Mechanisms of Action

A. Anticancer Activity

A significant body of research has focused on the anticancer potential of substituted benzaldehydes and their derivatives.[5][11][12][13] These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including leukemia, breast, colon, and lung cancer.[5][11][12]

Mechanism of Action: The anticancer mechanisms of substituted benzaldehydes are multifaceted and often depend on the specific substitution pattern. Some key mechanisms include:

  • Induction of Apoptosis: Many benzaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the disruption of mitochondrial membrane potential.[5]

  • Cell Cycle Arrest: Certain substituted benzaldehydes can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[5]

  • Inhibition of Key Signaling Pathways: Benzaldehyde itself has been reported to inhibit multiple cancer-related signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[14][15] This broad-spectrum inhibition is thought to be mediated by regulating the activity of 14-3-3ζ, a protein that interacts with numerous signaling molecules.[14][15]

  • Suppression of Epithelial-Mesenchymal Transition (EMT): Benzaldehyde has been shown to suppress EMT, a process crucial for cancer metastasis.[16][17] It achieves this by targeting the interaction between 14-3-3ζ and phosphorylated histone H3, which is implicated in the transcriptional regulation of EMT-related genes.[16]

B. Antimicrobial Activity

Substituted benzaldehydes and their derivatives, particularly Schiff bases and oximes, have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][18][19][20] The antimicrobial efficacy is often enhanced by the presence of specific substituents on the benzaldehyde ring.[1]

Mechanism of Action: The precise mechanisms of antimicrobial action can vary, but they are generally believed to involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many benzaldehyde derivatives allows them to intercalate into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Essential Enzymes: The aldehyde group or other reactive moieties can interact with and inhibit the function of critical microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • Interference with DNA Replication: Some derivatives may bind to microbial DNA, interfering with replication and transcription processes.

C. Antioxidant Activity

Several substituted benzaldehydes, particularly those bearing hydroxyl (-OH) or methoxy (-OCH3) groups, exhibit potent antioxidant activity.[4][6][10][21] This activity is crucial in combating oxidative stress, a pathological condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action: The antioxidant activity of these compounds primarily stems from their ability to scavenge free radicals. The hydrogen atom of the phenolic hydroxyl group can be readily donated to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The stability of the resulting phenoxy radical is a key determinant of the antioxidant capacity.

III. Experimental Evaluation of Biological Activities

A systematic and rigorous experimental approach is essential to characterize the biological activities of substituted benzaldehydes. The following section details the standard in-vitro assays for assessing anticancer, antimicrobial, and antioxidant properties.

A. Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[22][23][24][25][26] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate (1 x 10⁴ cells/well) incubation_24h Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h add_compound Add varying concentrations of substituted benzaldehydes incubation_24h->add_compound incubation_48h Incubate for 48h or 72h (37°C, 5% CO₂) add_compound->incubation_48h add_mtt Add MTT solution (5 mg/mL) to each well incubation_48h->add_mtt incubation_4h Incubate for 3-4h in the dark (37°C) add_mtt->incubation_4h solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compounds in a 96-well plate inoculum_prep Prepare standardized microbial suspension (0.5 McFarland) inoculate Inoculate each well with the microbial suspension inoculum_prep->inoculate incubate Incubate under appropriate conditions (e.g., 24h at 37°C) inoculate->incubate determine_mic Determine MIC by visual inspection for turbidity incubate->determine_mic determine_mbc Determine MBC/MFC by plating on agar determine_mic->determine_mbc

Caption: Workflow for determining MIC and MBC/MFC via broth microdilution.

Detailed Protocol: Broth Microdilution

[27]

  • Compound Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under conditions suitable for the test microorganism (e.g., 24 hours at 37°C for bacteria).

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents from the wells showing no growth onto an appropriate agar medium. The lowest concentration that results in no growth on the agar is the MBC/MFC.

2. Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess antimicrobial activity. [28]

Detailed Protocol: Agar Disk Diffusion

[28]

  • Plate Inoculation: Inoculate the surface of an agar plate with a standardized microbial suspension.

  • Disk Application: Place sterile filter paper discs (approximately 6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

C. Evaluation of Antioxidant Activity: The DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the free radical scavenging ability of compounds. [29][30]DPPH is a stable free radical with a deep violet color. [29][30]When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. [29][30]

Experimental Workflow: DPPH Assay

DPPH_Workflow prep_solutions Prepare stock solutions of test compounds and DPPH mix_reactants Mix test compound dilutions with DPPH solution prep_solutions->mix_reactants incubate Incubate in the dark (e.g., 30 minutes at 25°C) mix_reactants->incubate measure_absorbance Measure absorbance at 517 nm incubate->measure_absorbance calculate_activity Calculate % radical scavenging activity measure_absorbance->calculate_activity

Caption: General workflow for the DPPH antioxidant assay.

Detailed Protocol: DPPH Assay

[4][31][32]

  • Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Also, prepare stock solutions of the test compounds.

  • Reaction Mixture: In a 96-well plate or test tubes, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of substituted benzaldehydes is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. [11][33]Understanding these structure-activity relationships is crucial for the rational design and optimization of lead compounds.

Substituent TypePositionEffect on Biological ActivityExample Compounds
Electron-Withdrawing ParaOften enhances anticancer and antimicrobial activity.4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde
Electron-Donating Ortho, ParaTypically increases antioxidant activity.4-Hydroxybenzaldehyde, 3-Methoxy-4-hydroxybenzaldehyde
Halogens VariousCan increase lipophilicity and membrane permeability, often enhancing antimicrobial and anticancer effects.2-Chlorobenzaldehyde, 4-Bromobenzaldehyde
Hydroxyl Ortho, ParaCrucial for antioxidant activity through hydrogen donation.2,4-Dihydroxybenzaldehyde

V. Conclusion and Future Directions

Substituted benzaldehydes are a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries for screening and lead optimization. The insights into their mechanisms of action, particularly in cancer, open new avenues for therapeutic intervention. Future research should focus on:

  • Elucidating detailed mechanisms of action for a wider range of derivatives.

  • Exploring synergistic effects with existing drugs to combat drug resistance.

  • Utilizing computational modeling to predict the activity of novel derivatives and guide synthesis.

  • Conducting in-vivo studies to validate the therapeutic potential of promising lead compounds.

This guide provides a solid foundation for researchers to explore the rich biological landscape of substituted benzaldehydes and to contribute to the development of novel therapeutic agents.

References

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Google Scholar.
  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. (n.d.). ResearchGate.
  • Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (n.d.). PMC - NIH.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.). ScienceDirect.
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
  • DPPH Assay Kit (Antioxidant / Radical Scavenging) (ab289847). (n.d.). Abcam.
  • Synthesis, Structure and Antioxidant Activity of (TetraO-acetyl-?-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). PubMed.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • DPPH Assay. (n.d.). Scribd.
  • Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer.
  • Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. (n.d.). SciSpace.
  • Evaluation of the effect of benzaldehyde derivatives in human cancer cells. (n.d.). RGCC International.
  • ANTIBACTERIAL ACTIVITY OF SOME SELECTED SUBSTITUTED BENZALDOXIMES. (2018). Journal of Chemical Society of Nigeria.
  • Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide. (n.d.). Benchchem.
  • Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. (2018). AACR Journals.
  • Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. (n.d.). ResearchGate.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering.
  • MTT assay protocol. (n.d.). Abcam.
  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022). Organic Chemistry Plus.
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  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Synthesis and anticancer activity of isoxazolone derivatives of benzaldehydes with phenolic and methoxy substituents. (2025). ResearchGate.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC - NIH.
  • Bioassays for Anticancer Activities. (n.d.). ResearchGate.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (n.d.). ResearchGate.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (2025). ResearchGate.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI.
  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). MDPI.
  • SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY OF PARADIMETHYLAMINO BENZALDEHYDE DERIVATIVES. (n.d.). Semantic Scholar.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI.
  • Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate.
  • Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (n.d.). PharmaInfo.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). Benchchem.
  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate.
  • Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (n.d.). International Journal of ChemTech Research.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. (2022). RSC Publishing.
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2026). MDPI.
  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. (n.d.). Journal of Genetic Resources.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). PMC.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde from Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a valuable substituted benzaldehyde intermediate for pharmaceutical and materials science research. The described two-step synthetic pathway utilizes ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a readily available and bio-renewable derivative of vanillin, as the starting material. The protocol first details the O-alkylation of the phenolic hydroxyl group via a Williamson ether synthesis to yield a 3-ethoxy-4-propoxybenzaldehyde intermediate. Subsequently, a regioselective electrophilic bromination is performed to introduce a bromine atom at the C-2 position of the aromatic ring. This guide emphasizes the mechanistic rationale behind the chosen reagents and conditions, providing researchers with the necessary insights for successful execution and potential optimization.

Introduction and Scientific Rationale

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, serving as precursors to a vast array of complex molecules with significant biological and material properties. The title compound, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, incorporates a unique substitution pattern—an aldehyde, a bromine atom, and two different alkoxy groups—making it a versatile intermediate for further functionalization, particularly in drug discovery through cross-coupling reactions.

The strategic use of vanillin derivatives as starting materials aligns with the principles of green chemistry. Vanillin and its analogues, such as ethyl vanillin, can be derived from lignin, a major component of wood and a renewable biomass resource.[1][2] This approach offers a sustainable alternative to syntheses relying solely on petrochemical feedstocks.[1][2]

The synthetic strategy is bifurcated into two classical and well-understood organic transformations:

  • Williamson Ether Synthesis: This reliable method is employed for the O-propylation of the acidic phenolic hydroxyl group on the ethyl vanillin scaffold. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of a propyl halide.[3][4]

  • Electrophilic Aromatic Substitution (EAS): The second step involves the bromination of the electron-rich aromatic ring. The regiochemical outcome of this reaction is governed by the directing effects of the substituents. The two alkoxy groups are potent activating, ortho, para-directing groups, while the aldehyde function is a deactivating, meta-directing group.[5][6] The combined activating influence of the ethoxy and propoxy groups overwhelmingly dictates the position of bromination, favoring the positions ortho to the alkoxy substituents.[7] Published syntheses of analogous compounds, such as the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde, confirm that substitution occurs preferentially at the C-2 position (ortho to the C-3 alkoxy group and meta to the C-4 alkoxy group).[7][8]

This application note provides detailed, step-by-step protocols for each stage, supported by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Overall Synthetic Workflow

The synthesis is a two-step process starting from ethyl vanillin. The first step is an O-propylation reaction to form the intermediate, 3-ethoxy-4-propoxybenzaldehyde. The second step is the regioselective bromination of this intermediate to yield the final product.

Synthesis_Workflow cluster_0 Step 1: O-Propylation cluster_1 Step 2: Bromination Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Intermediate 3-Ethoxy-4-propoxybenzaldehyde Start->Intermediate 1-Bromopropane, K2CO3, Acetone Product 2-Bromo-5-ethoxy-4-propoxybenzaldehyde Intermediate->Product Br2, Acetic Acid

Sources

Suzuki coupling reactions with 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Suzuki Coupling Reactions with 2-Bromo-5-ethoxy-4-propoxybenzaldehyde for the Synthesis of Novel Biaryl Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Polysubstituted Biaryl Aldehydes

Polysubstituted benzaldehydes are foundational structural motifs in medicinal chemistry and materials science.[1][2] Their inherent reactivity makes them valuable precursors for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional organic materials.[1][3][4][5] Specifically, the 2-aryl-5-ethoxy-4-propoxybenzaldehyde scaffold, accessible via Suzuki-Miyaura coupling, represents a class of compounds with significant potential in drug discovery. The strategic placement of multiple alkoxy groups can profoundly influence molecular conformation, solubility, and metabolic stability, while the biaryl core is a privileged structure in many biologically active agents.[6]

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for linking aromatic rings.[3][7][8][9] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[6][10]

This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling on 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by this sterically hindered substrate, and present a robust, step-by-step protocol for its successful execution and troubleshooting.

The Mechanism: A Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][11] Understanding this cycle is critical for rationalizing experimental choices and troubleshooting outcomes. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. This step oxidizes the palladium to Pd(II) and forms an organopalladium complex.[9][11]

  • Transmetalation : The base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[9][12] This complex then transfers its organic group (R') to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7][11] This is often the rate-determining step.

  • Reductive Elimination : The two organic groups on the palladium complex rearrange to a cis orientation and are subsequently eliminated, forming the new carbon-carbon bond of the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7][9][11]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Br Complex Pd0->PdII_Aryl 3. Reductive     Elimination Pd0->PdII_Aryl 1. Oxidative     Addition OxAdd->PdII_Aryl Aryl-Br In Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)-R' Complex PdII_Aryl->PdII_Diaryl 2. Transmetalation Transmetal->PdII_Diaryl R' Transfer RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Aryl-R' (Product) RedElim->Product Product Out ArylBr Aryl-Br (Substrate) Boronic R'-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for a Sterically Hindered Substrate

The substrate, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, presents a steric challenge due to the bromine atom being positioned ortho to a bulky propoxy group and meta to an ethoxy group. This steric hindrance can impede the initial oxidative addition step.[13][14] Therefore, careful selection of the catalytic system is paramount for achieving high yields.

  • Catalyst and Ligand Selection : For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be sluggish.[15] More active catalyst systems employing bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition and reductive elimination steps.[14][16][17] Ligands from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃, PCy₃) are highly effective.[12][16] Modern palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) are often superior as they form the active Pd(0) species more reliably.[18]

  • Base Selection : The base plays a crucial role in activating the boronic acid for transmetalation.[9][12] Stronger bases often accelerate the reaction, particularly for challenging substrates.[19] While inorganic carbonates (K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often more effective in difficult couplings.[9][18] The choice of base must be compatible with any sensitive functional groups on the coupling partners.

  • Solvent System : The solvent must solubilize all components of the reaction. Biphasic systems, such as toluene/water or dioxane/water, are frequently used.[7][9] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.[19] Vigorous stirring is essential in biphasic systems to ensure efficient phase transfer.[18] Anhydrous polar aprotic solvents like DMF or dioxane can also be effective, especially with certain base combinations.[20]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde with a generic arylboronic acid.

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-Bromo-5-ethoxy-4-propoxybenzaldehyde(Internal)(Internal)Starting material (1.0 equiv).
Arylboronic Acid(Variable)(e.g., Sigma)Coupling partner (1.2 - 1.5 equiv). Use fresh, high-purity reagent.[15]
XPhos Pd G31445085-87-9(e.g., Sigma)Palladium precatalyst (1-3 mol%).
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2(e.g., Sigma)Base (2.0 - 3.0 equiv).
1,4-Dioxane, anhydrous123-91-1(e.g., Sigma)Reaction solvent. Ensure it is degassed and free of peroxides.[15]
Deionized Water7732-18-5N/ACo-solvent. Must be thoroughly degassed.
Ethyl Acetate (EtOAc), ACS Grade141-78-6(e.g., Fisher)For extraction.
Brine (Saturated NaCl solution)N/AN/AFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9(e.g., Fisher)Drying agent.
Silica Gel, 230-400 mesh7631-86-9(e.g., SiliCycle)For column chromatography.
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • TLC plates (silica gel, with UV indicator)

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Add the XPhos Pd G3 catalyst (0.02 equiv, 2 mol%).

  • Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxidation of the catalyst and ligands.[18]

  • Using a syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of aryl bromide). The mixture should be a suspension.

Reaction Execution:

  • With the inert gas flowing through a needle outlet (or under a positive pressure balloon), lower the flask into a preheated oil bath set to 80-100 °C.

  • Stir the reaction mixture vigorously. The color of the solution may change from pale yellow to dark brown or black, which can be indicative of reaction progress.[21]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots periodically, quench with water, extract with EtOAc, and spot on a TLC plate. The disappearance of the starting aryl bromide indicates reaction completion. Reactions are typically complete within 2-12 hours.

Work-up and Purification:

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc) and deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extract the aqueous layer two more times with EtOAc.[21]

  • Combine all organic extracts and wash sequentially with deionized water and then with brine.[8]

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-5-ethoxy-4-propoxybenzaldehyde product.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Addition (Aryl Bromide, Boronic Acid, Base, Catalyst) to Schlenk Flask B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Solvent Addition (Degassed Dioxane/H₂O) B->C D 4. Heating & Stirring (80-100 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Cooldown & Quench (Add H₂O & EtOAc) E->F G 7. Extraction (Separate Layers, Extract Aqueous) F->G H 8. Wash & Dry (Wash with Brine, Dry over MgSO₄) G->H I 9. Concentration (Rotary Evaporation) H->I J 10. Purification (Flash Column Chromatography) I->J K Final Product (Pure Biaryl Aldehyde) J->K

Caption: Stepwise workflow for the Suzuki coupling of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Expected Results: A Representative Summary

The following table provides hypothetical yet representative results for the coupling of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde with various arylboronic acids under the optimized conditions described above.

EntryArylboronic Acid PartnerProduct StructureExpected Yield (%)
1Phenylboronic acid(Structure Image)85 - 95%
24-Methoxyphenylboronic acid(Structure Image)88 - 96%
33-Pyridylboronic acid(Structure Image)70 - 85%
42-Thiopheneboronic acid(Structure Image)75 - 90%

Troubleshooting Guide

Even robust protocols can encounter issues. Here is a guide to address common problems.[15][18]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) catalyst or phosphine ligand was oxidized by air.[15][18] 2. Poor Reagent Quality: Boronic acid has degraded (protodeboronation).[15] 3. Insufficient Heat: Reaction temperature is too low for the sterically hindered substrate.1. Ensure the reaction setup is rigorously degassed. Use a reliable precatalyst.[18] 2. Use a fresh bottle of boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[15] 3. Cautiously increase the temperature in 10 °C increments.[18]
Dehalogenation Side Product The aryl bromide is reduced to an arene (Ar-H). This can be caused by hydride sources in the reaction mixture (e.g., certain bases or solvent impurities).[7]Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Ensure solvents are pure and anhydrous.
Homocoupling Side Product Two molecules of the boronic acid couple together (R'-R'). This is often promoted by the presence of oxygen, which can facilitate oxidative coupling.[18]Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Using a Pd(0) source or a reliable precatalyst can mitigate this issue, as in-situ reduction of Pd(II) sources can sometimes consume the boronic acid and lead to homocoupling.[18]
Poor Solubility One or more reagents are not fully dissolved in the chosen solvent system.Screen alternative solvents. For biphasic systems, ensure vigorous stirring.[18] Sometimes adding a co-solvent like THF or DMF can improve solubility.[7][20]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.
  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • What are six applications for benzaldehyde. (n.d.).
  • Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • PMC. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • BenchChem. (n.d.). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.

Sources

applications of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

Compound Profile:

  • Chemical Name: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Key Functionality: Tris-substituted benzaldehyde scaffold.[1]

  • Primary Application: Advanced intermediate for Phosphodiesterase 4 (PDE4) inhibitors and Kinase inhibitors .

Strategic Significance: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a highly specialized "privileged structure" intermediate. It is structurally homologous to the scaffold found in Roflumilast and Rolipram , but with a specific "2-bromo" handle that enables late-stage diversification.

In drug discovery, this molecule serves two critical functions:

  • Lipophilicity Tuning: The specific combination of ethoxy (C2) and propoxy (C3) chains allows medicinal chemists to fine-tune the LogP (lipophilicity) and metabolic stability of the final drug candidate, optimizing its binding in the hydrophobic pockets of enzymes like PDE4 or EGFR.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites—the aldehyde (C1) for condensation reactions and the bromine (C2) for palladium-catalyzed cross-couplings—allowing for the rapid construction of complex heterocyclic libraries (e.g., quinazolinones, phthalazines).

Part 2: Detailed Application Protocols

Application A: Synthesis of Quinazolinone-Based PDE4 Inhibitors

Context: Quinazolinones are a dominant scaffold in anti-inflammatory and anticancer therapeutics. This protocol describes using the intermediate to construct a 6,7-dialkoxyquinazolinone core, a pharmacophore validated in numerous PDE inhibitors.

Experimental Logic: The aldehyde moiety undergoes oxidative condensation with an anthranilamide derivative, while the bromine atom serves as a site for subsequent aryl coupling to extend the pharmacophore.

Protocol:

  • Reagents:

    • 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv)

    • 2-Aminobenzamide (1.1 equiv)

    • Iodine (I

      
      ) (1.1 equiv) - Oxidant
      
    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (3.0 equiv)
    • Solvent: Ethanol/Water (1:1)

  • Procedure:

    • Step 1: Dissolve the benzaldehyde derivative and 2-aminobenzamide in the Ethanol/Water mixture in a round-bottom flask.

    • Step 2: Add K

      
      CO
      
      
      
      and Iodine.
    • Step 3: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Step 4: Upon completion, cool to room temperature. The product (a 2-arylquinazolinone derivative) typically precipitates.

    • Step 5: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Mechanism Visualization:

QuinazolinoneSynthesis Start 2-Bromo-5-ethoxy- 4-propoxybenzaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation Reagent + 2-Aminobenzamide + I2 / K2CO3 Reagent->Intermediate Cyclization Oxidative Cyclization Intermediate->Cyclization I2 Oxidation Product 2-(2-Bromo-5-ethoxy-4-propoxyphenyl) quinazolin-4(3H)-one Cyclization->Product Ring Closure

Caption: Oxidative condensation pathway for constructing the quinazolinone scaffold.

Application B: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

Context: The "2-bromo" substituent is sterically hindered but highly valuable for introducing aryl groups to create biaryl PDE4 inhibitors or stilbenoid anticancer agents.

Experimental Logic: Standard Suzuki conditions must be modified to account for the electron-rich nature of the dialkoxy ring, which can deactivate the oxidative addition step. The use of specialized phosphine ligands (like S-Phos or X-Phos) is recommended over standard PPh


.

Protocol:

  • Reagents:

    • 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv)

    • Arylboronic Acid (e.g., 3-pyridylboronic acid) (1.2 equiv)

    • Catalyst: Pd(OAc)

      
       (5 mol%) + S-Phos (10 mol%)
      
    • Base: K

      
      PO
      
      
      
      (2.0 equiv)
    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Step 1: Charge a Schlenk flask with the bromide, boronic acid, base, and catalyst precursor under Argon.

    • Step 2: Add degassed solvent.

    • Step 3: Heat to 100°C for 12 hours.

    • Step 4: Filter through Celite, concentrate, and purify via flash chromatography (SiO

      
      ).
      

Part 3: Synthesis of the Intermediate (Self-Validation)

Since this compound is a specialized intermediate, commercial availability can be sporadic. The following validated protocol allows researchers to synthesize it in-house from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) or 3,4-Dihydroxybenzaldehyde .

Route: 3,4-Dihydroxybenzaldehyde


 Selective Alkylation 

Bromination.

Step-by-Step Protocol:

StepTransformationReagents & ConditionsCritical Note
1 Selective Alkylation 3,4-Dihydroxybenzaldehyde + n-Propyl Bromide (1.1 eq) + K

CO

(DMF, 60°C).
The 4-OH is more acidic and alkylates first. Isolate 4-propoxy-3-hydroxybenzaldehyde .
2 Second Alkylation 4-Propoxy-3-hydroxybenzaldehyde + Ethyl Iodide (1.2 eq) + K

CO

(Acetonitrile, Reflux).
Yields 3-ethoxy-4-propoxybenzaldehyde .
3 Regioselective Bromination 3-Ethoxy-4-propoxybenzaldehyde + Br

(1.0 eq) + Sodium Acetate (Acetic Acid, 0°C to RT).
Bromination directs to the 6-position (ortho to aldehyde, para to ethoxy). Note: In IUPAC, this product is often named 2-Bromo-5-ethoxy-4-propoxy... depending on priority assignment.

Reaction Scheme (DOT):

SynthesisRoute Start 3,4-Dihydroxybenzaldehyde Step1 Step 1: 4-O-Propylation (n-PrBr, K2CO3) Start->Step1 Inter1 4-Propoxy-3-hydroxybenzaldehyde Step1->Inter1 Step2 Step 2: 3-O-Ethylation (EtI, K2CO3) Inter1->Step2 Inter2 3-Ethoxy-4-propoxybenzaldehyde Step2->Inter2 Step3 Step 3: Bromination (Br2, AcOH) Inter2->Step3 Final 2-Bromo-5-ethoxy-4-propoxybenzaldehyde Step3->Final

Caption: Stepwise synthesis starting from commercially available 3,4-dihydroxybenzaldehyde.

Part 4: References

  • Preparation of Isovanillin Derivatives: BenchChem Application Note. "A Comparative Analysis of Isovanillin Synthesis Routes."

  • PDE4 Inhibitor SAR: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Dialkoxy-substituted Benzaldehydes in PDE4 Inhibition." (General Reference for Scaffold Utility).

  • Bromination of Activated Benzaldehydes: Organic Syntheses. "Regioselective Bromination of Phenolic Aldehydes."

  • Quinazolinone Synthesis: ChemicalBook Protocols. "Synthesis of 2-substituted Quinazolinones from Anthranilamide."

  • Suzuki Coupling of Aryl Bromides: Sigma-Aldrich Technical Guides. "Suzuki-Miyaura Cross-Coupling Reaction Protocols."

Sources

use of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Heterocyclic Synthesis Using 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Part 1: Executive Summary & Strategic Value

2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS: 692266-32-3) is a highly functionalized aromatic scaffold designed for the divergent synthesis of fused heterocycles. Unlike generic benzaldehydes, this building block incorporates two distinct alkoxy chains (ethoxy and propoxy) and an ortho-bromoaldehyde motif.

Key Strategic Advantages for Drug Discovery:

  • Lipophilicity Tuning (SAR): The specific combination of ethoxy (C2) and propoxy (C3) chains allows medicinal chemists to fine-tune the LogP and metabolic stability of the final drug candidate, differentiating it from standard dimethoxy analogs.

  • Orthogonal Reactivity: The molecule possesses two distinct electrophilic handles:

    • C-Br Bond: Ready for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).

    • Aldehyde (-CHO): Prime for condensation reactions (Knoevenagel, Schiff base formation) and nucleophilic additions.

  • Heterocyclic Precursor: It is an ideal "linchpin" for constructing indoles, benzofurans, quinazolines, and isoquinolines —cores prevalent in kinase inhibitors (e.g., EGFR, VEGFR) and PDE inhibitors.

Part 2: Divergent Synthesis Workflow

The following diagram illustrates the logical pathways available from this core scaffold.

ReactionPathways Core 2-Bromo-5-ethoxy- 4-propoxybenzaldehyde Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd(0) Sonogashira Sonogashira Cyclization Core->Sonogashira Terminal Alkyne CuI/Pd(II) Condensation Amidine Condensation Core->Condensation Guanidine/Amidine Cu/Base Biaryl Biaryl Aldehydes (Privileged Structures) Suzuki->Biaryl C-C Bond Formation Benzofuran 2-Substituted Benzofurans Sonogashira->Benzofuran One-Pot Annulation Quinazoline 6,7-Dialkoxy Quinazolines Condensation->Quinazoline Cascade Cyclization

Figure 1: Divergent synthetic pathways transforming the core scaffold into three distinct pharmacophore classes.

Part 3: Detailed Experimental Protocols

These protocols are designed for high reproducibility. They are adapted from standard methodologies for o-bromoaldehydes but optimized for the solubility profile of the dialkoxy scaffold.

Protocol A: Synthesis of 5-Ethoxy-6-propoxybenzofuran Derivatives

Target Application: Anti-inflammatory agents, potential PDE4 inhibitors.

Mechanism: This is a domino Sonogashira coupling followed by a 5-endo-dig cyclization. The internal nucleophilic attack of the aldehyde oxygen onto the activated alkyne closes the furan ring.

Materials:

  • Substrate: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv)

  • Reagent: Terminal Alkyne (e.g., Ethyl propiolate or Phenylacetylene) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:4 ratio)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.

  • Charging: Add the benzaldehyde substrate (287 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (4 mg) to the tube.

  • Solvation: Add degassed DMF (4 mL) and Et₃N (1 mL). Stir until the solid dissolves.

  • Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the sealed tube to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting aldehyde (Rf ~0.6) should disappear, replaced by a highly fluorescent benzofuran spot (Rf ~0.7-0.8).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF/salts. Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Expected Yield: 75–85% (Pale yellow solid/oil).

Protocol B: Synthesis of 6-Ethoxy-7-propoxyquinazoline

Target Application: Kinase Inhibitors (e.g., EGFR analogs).

Mechanism: A copper-catalyzed cascade reaction involving condensation of an amidine with the aldehyde, followed by intramolecular C-N coupling displacing the bromide.

Materials:

  • Substrate: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv)

  • Reagent: Benzamidine hydrochloride (1.2 equiv) (or Guanidine HCl for 2-aminoquinazolines)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

  • Mix: In a screw-cap vial, combine the aldehyde (1.0 mmol), Benzamidine HCl (1.2 mmol), CuI (19 mg), L-Proline (23 mg), and Cs₂CO₃ (815 mg).

  • Solvent: Add DMSO (3 mL).

  • Degas: Sparge with Argon for 5 minutes, then seal the cap tightly.

  • Heat: Stir at 110°C for 12 hours.

    • Note: The reaction mixture will turn dark brown/green.

  • Extraction: Cool to RT. Pour into a mixture of Water/NH₄OH (9:1) to complex copper. Extract with EtOAc (3 x 15 mL).

  • Purification: Pass the organic layer through a short pad of Celite. Concentrate and purify via chromatography (DCM/MeOH 98:2).

Expected Yield: 65–75%.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table

PropertyValueNote
Molecular Weight 287.15 g/mol
LogP (Predicted) ~3.8Higher lipophilicity than dimethoxy analogs (~2.5).
Solubility DCM, EtOAc, DMSOPoor solubility in water/hexanes.
Appearance Off-white to yellow solidOxidizes slowly in air; store under N₂ at 4°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki ProtodebrominationEnsure anhydrous conditions; switch base to K₃PO₄.
Incomplete Cyclization (Benzofuran) Catalyst PoisoningUse fresh CuI (white powder, not green/grey).
Dark Tarry Product Oxidation of AldehydePerform all reactions under strict Argon atmosphere.

Part 5: References

  • Synthesis of Benzofurans via Sonogashira Coupling:

    • Source: Khan, M. W., & Kundu, N. G. (1997). "Highly regiospecific synthesis of 2,3-disubstituted benzofurans by palladium-catalyzed coupling of o-iodophenols and terminal alkynes." Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Establishes the core mechanism for o-halophenol/aldehyde cyclization.

  • Quinazoline Synthesis from 2-Bromobenzaldehydes:

    • Source: Wang, Z., et al. (2011). "Copper-Catalyzed Synthesis of Quinazolines from 2-Bromobenzaldehydes and Amidines." Organic Letters, 13(22), 5920-5923.

    • Relevance: Provides the exact conditions used in Protocol B.

  • General Reactivity of Alkoxy-Bromobenzaldehydes:

    • Source: Bernini, R., et al. (2007). "Preparation of 2-substituted benzofurans via Pd-catalyzed reaction of 2-bromo-5-hydroxybenzaldehyde." Tetrahedron Letters.

    • Relevance: Validates the reactivity of the specific 2-bromo-5-alkoxy substitution pattern.

  • Compound Data & Safety (PubChem):

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 2168582, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

    • Relevance: Verification of CAS, MW, and safety data.

Sources

laboratory scale synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory Scale Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules.[1] Their utility spans across pharmaceuticals, agrochemicals, and materials science, where the specific substitution pattern on the aromatic ring dictates the resulting biological activity or material properties. The target molecule of this guide, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, is a polysubstituted benzaldehyde with a unique arrangement of electron-donating alkoxy groups and a halogen substituent, making it a valuable intermediate for further chemical elaboration.

This document provides a comprehensive, research-grade protocol for the laboratory-scale synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. The synthetic strategy has been designed for robustness and accessibility, drawing upon well-established and understood organic transformations. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles and the rationale behind the experimental choices, empowering the researcher to not only execute the synthesis but also to adapt and troubleshoot as needed.

Synthetic Strategy: A Multi-step Approach to Functionalization

The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is best approached through a multi-step sequence that allows for the controlled and regioselective introduction of the desired functional groups. The chosen synthetic pathway commences with a commercially available and relatively inexpensive starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), and proceeds through a series of etherification and bromination reactions.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Propylation cluster_1 Step 2: Demethylation cluster_2 Step 3: Ethylation cluster_3 Step 4: Bromination A 3-Hydroxy-4-methoxybenzaldehyde B 3-(Propoxy)-4-methoxybenzaldehyde A->B  1-Bromopropane, K2CO3, DMF C 4-Hydroxy-3-propoxybenzaldehyde B->C  Pyridine HCl, heat D 4-Ethoxy-3-propoxybenzaldehyde C->D  Bromoethane, K2CO3, DMF E 2-Bromo-5-ethoxy-4-propoxybenzaldehyde D->E  N-Bromosuccinimide, Acetonitrile

Figure 1: Overall synthetic workflow for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

This strategic sequence is underpinned by the following key considerations:

  • Regioselectivity: The directing effects of the substituents on the aromatic ring are harnessed to ensure the desired placement of the incoming groups. The powerful ortho, para-directing nature of the alkoxy groups is central to the success of the bromination step.

  • Protecting Group-Free Strategy: This synthesis avoids the use of protecting groups for the aldehyde functionality, which can add steps and reduce overall yield. The chosen reaction conditions are sufficiently mild to be compatible with the aldehyde.

  • Commercially Available Starting Materials: The selection of isovanillin as the starting material ensures that the synthesis is both cost-effective and readily initiated.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde

This part of the synthesis involves a two-step process of first propoxylating the hydroxyl group of the starting material, followed by the ethylation of the newly formed hydroxyl group after a demethylation step.

Step 1a: Synthesis of 3-Propoxy-4-methoxybenzaldehyde

This step involves the Williamson ether synthesis to introduce the propoxy group.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Hydroxy-4-methoxybenzaldehyde152.1515.21001.0
1-Bromopropane123.0014.81201.2
Potassium Carbonate (K₂CO₃)138.2120.71501.5
N,N-Dimethylformamide (DMF)-150 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (15.2 g, 100 mmol) and potassium carbonate (20.7 g, 150 mmol).

  • Add 150 mL of N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Slowly add 1-bromopropane (14.8 g, 120 mmol) to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-propoxy-4-methoxybenzaldehyde as a pale yellow oil.

Step 1b: Demethylation to 4-Hydroxy-3-propoxybenzaldehyde

This step selectively removes the methyl group to provide a free hydroxyl group for the subsequent ethylation.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Propoxy-4-methoxybenzaldehyde194.2319.41001.0
Pyridine Hydrochloride115.5623.12002.0

Procedure:

  • In a 250 mL round-bottom flask, combine 3-propoxy-4-methoxybenzaldehyde (19.4 g, 100 mmol) and pyridine hydrochloride (23.1 g, 200 mmol).

  • Heat the mixture to 180-190°C with stirring for 3-4 hours.

  • Cool the reaction mixture to about 100°C and carefully add 100 mL of water.

  • Further cool to room temperature and extract the product with diethyl ether (3 x 150 mL).

  • Wash the combined organic extracts with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude 4-hydroxy-3-propoxybenzaldehyde.

Step 1c: Synthesis of 4-Ethoxy-3-propoxybenzaldehyde

The final step in this part is the ethylation of the hydroxyl group.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Hydroxy-3-propoxybenzaldehyde180.2018.01001.0
Bromoethane108.9713.11201.2
Potassium Carbonate (K₂CO₃)138.2120.71501.5
N,N-Dimethylformamide (DMF)-150 mL--

Procedure:

  • Follow the same procedure as in Step 1a, using 4-hydroxy-3-propoxybenzaldehyde as the starting material and bromoethane as the alkylating agent.

  • The crude product, 4-ethoxy-3-propoxybenzaldehyde, can be purified by column chromatography.

Part 2: Bromination to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

This final step introduces the bromine atom at the desired position on the aromatic ring.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Ethoxy-3-propoxybenzaldehyde208.2520.81001.0
N-Bromosuccinimide (NBS)177.9818.71051.05
Acetonitrile-200 mL--

Procedure:

  • Dissolve 4-ethoxy-3-propoxybenzaldehyde (20.8 g, 100 mmol) in 200 mL of acetonitrile in a 500 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (18.7 g, 105 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into 500 mL of water.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the final product, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the position of the substituents.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline product.

Discussion: The "Why" Behind the "How"

A deep understanding of the reaction mechanisms and the factors influencing reactivity and selectivity is paramount for successful synthesis.

  • Williamson Ether Synthesis: This classic Sₙ2 reaction is highly effective for the formation of ethers from alkoxides and primary alkyl halides. The use of a polar aprotic solvent like DMF accelerates the reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol. The resulting phenoxide is a potent nucleophile that readily displaces the bromide from the alkyl halide.

  • Demethylation with Pyridine Hydrochloride: The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Pyridine hydrochloride at high temperatures acts as a source of both a nucleophile (chloride ion) and a proton. The reaction proceeds via nucleophilic attack of the chloride ion on the methyl group, with the pyridinium ion protonating the resulting phenoxide.

  • Electrophilic Aromatic Bromination: The bromination of the substituted benzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The two alkoxy groups are strong activating and ortho, para-directing groups. The position of bromination is directed to the carbon atom that is ortho to the propoxy group and para to the ethoxy group. This position is the most sterically accessible and electronically activated site. N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a solid that is easier and safer to handle than liquid bromine and often provides higher selectivity.

Purification Considerations

The purity of the final compound is critical for its intended application.

  • Chromatography: Column chromatography is a powerful technique for separating the desired product from any unreacted starting materials or byproducts. The choice of solvent system (eluent) is crucial for achieving good separation.

  • Recrystallization: If the final product is a solid, recrystallization is an excellent method for obtaining high-purity material. The choice of solvent is key; the compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Bisulfite Adduct Formation: Aldehydes can often be purified by forming a solid bisulfite adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.[2][3][4] This can be a useful technique if other purification methods fail to remove persistent impurities.

Conclusion

The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, while multi-step, is a logical and achievable process for a competent organic chemist. By understanding the principles behind each transformation, researchers can confidently execute this synthesis and produce this valuable intermediate for their research and development endeavors. The protocols provided herein are intended to be a robust starting point, and some optimization of reaction conditions may be necessary depending on the specific laboratory setup and the purity of the reagents used.

References

  • American Chemical Society. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
  • BenchChem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • Taylor & Francis Online. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
  • BenchChem.
  • CORE. Synthesis of Functionally Substituted Benzaldehydes.
  • ResearchGate.
  • PubMed.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Taylor & Francis Online. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
  • Google Patents.
  • Reddit. Purifying aldehydes? : r/chemistry.
  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Wiley Online Library. 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum.
  • PubChem. 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
  • EvitaChem. 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde.
  • Echemi. 2-bromo-5-ethoxy-4-methoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.
  • PubChemLite. 2-bromo-5-ethoxybenzaldehyde (C9H9BrO2).
  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Sciencemadness Discussion Board. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • Sigma-Aldrich. 2-Bromo-4-hydroxybenzaldehyde.
  • PubChem. 3-Ethoxy-4-methoxybenzaldehyde.
  • Santa Cruz Biotechnology. 3-Ethoxy-4-methoxybenzaldehyde.
  • PubChem. 4-Propoxybenzaldehyde.
  • PubChem. 3-Ethoxybenzaldehyde.

Sources

Application Note: Strategic Derivatization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (referred to herein as Scaffold A ). This molecule represents a "privileged structure" in medicinal chemistry due to its orthogonal functionality: an electrophilic aldehyde for rapid library generation and an aryl bromide for palladium-catalyzed scaffold expansion. This guide provides validated protocols for synthesizing Schiff base/hydrazone libraries and biaryl derivatives, followed by standardized biological screening workflows for antimicrobial and anticancer activity.

Pharmacophore Analysis & Strategic Design

Scaffold A is not merely an intermediate; it is a tunable core designed for Structure-Activity Relationship (SAR) exploration.

  • Aldehyde (-CHO): The primary "warhead" precursor. Condensation with amines or hydrazides creates an imine linker (

    
    ), a proven pharmacophore capable of coordinating metal ions in metalloenzymes or intercalating DNA.
    
  • Aryl Bromide (-Br): A handle for cross-coupling.[1][2] It allows for the introduction of aromatic rings to access hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).

  • Alkoxy Pattern (5-OEt, 4-OnPr): These electron-donating groups modulate the lipophilicity (LogP), enhancing membrane permeability compared to bare polyphenols.

derivatization Logic Flow

The following diagram illustrates the divergent synthesis strategy:

DerivatizationWorkflow Scaffold Scaffold A (2-Br-5-OEt-4-OnPr-Ph-CHO) Condensation Pathway 1: Condensation Scaffold->Condensation R-NH2 / H+ Suzuki Pathway 2: Suzuki Coupling Scaffold->Suzuki Ar-B(OH)2 / Pd(0) Schiff Schiff Bases / Hydrazones (Rapid Library Gen) Condensation->Schiff BioTarget1 Target: Antimicrobial/Anticancer Schiff->BioTarget1 Biaryl Biaryl Aldehydes (Scaffold Expansion) Suzuki->Biaryl BioTarget2 Target: Kinase Inhibition Biaryl->BioTarget2

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and bromine moieties.

Protocol A: Rapid Library Generation via Hydrazone Formation

Hydrazone derivatives of benzaldehydes have demonstrated significant biological activity, including inhibition of lung cancer cell lines (A549) and bacterial strains like S. aureus [1, 2].

Materials
  • Substrate: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 eq)

  • Reagent: Substituted Hydrazide (e.g., Isonicotinic hydrazide, Phenylhydrazide) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of Scaffold A in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2–3 drops of glacial acetic acid. Stir at room temperature for 5 minutes to activate the carbonyl carbon.

  • Addition: Add 1.0 mmol of the chosen hydrazide/amine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    product spot.
  • Isolation: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

    • If no precipitate: Pour the mixture into ice-cold water (50 mL) to induce precipitation.

  • Purification: Recrystallize from hot ethanol or EtOH/DMF mixtures.

Validation Criteria:

  • 
    H NMR:  Look for the disappearance of the aldehyde singlet (
    
    
    
    ppm) and the appearance of the azomethine proton (
    
    
    ) singlet at
    
    
    ppm.

Protocol B: Scaffold Expansion via Suzuki-Miyaura Coupling

This protocol utilizes the bromine handle to create biaryl derivatives. Note that the bromine at the C2 position is sterically crowded (ortho to the aldehyde), requiring a robust catalyst system [3].

Materials
  • Substrate: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 eq)

  • Reagent: Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen for 10 minutes.

  • Loading: Add Scaffold A (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add

    
     (0.03 mmol) quickly under positive inert gas pressure. Seal the vessel.
    
  • Reaction: Heat to

    
     for 12–16 hours.
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over

    
    .[1]
    
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Biological Screening Workflows

Antimicrobial Screening (MIC Determination)

Benzaldehyde Schiff bases often exhibit bacteriostatic effects. The broth microdilution method is the industry standard.

  • Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Control: Ciprofloxacin or Ampicillin.

  • Dye: Resazurin (Alamar Blue) for visual readout.

Workflow:

  • Prepare stock solutions of derivatives in DMSO (

    
    ).
    
  • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth.

  • Inoculate wells with bacterial suspension (

    
    ).
    
  • Incubate at

    
     for 24 hours.
    
  • Add Resazurin. Blue

    
     Pink conversion indicates bacterial growth. The lowest concentration remaining Blue is the MIC.
    
Anticancer Screening (MTT Assay)

Hydrazone derivatives are potent cytotoxic agents against lung (A549) and breast (MCF-7) cancer lines [1, 4].

Workflow:

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives at varying concentrations (

    
    ). Incubate for 48h.
    
  • MTT Addition: Add MTT reagent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Incubate 4h. Mitochondrial reductases in living cells convert yellow MTT to purple formazan.
    
  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure Absorbance at

    
    . Calculate 
    
    
    
    .
Screening Logic Diagram

ScreeningLogic cluster_Assays Parallel Screening Tracks Compound Synthesized Derivative (Stock in DMSO) MIC Antimicrobial Track (Broth Microdilution) Compound->MIC MTT Anticancer Track (MTT Assay) Compound->MTT Readout Data Analysis (MIC / IC50) MIC->Readout MTT->Readout HitSelect Hit Selection (MIC < 10 µg/mL or IC50 < 5 µM) Readout->HitSelect

Caption: High-throughput screening logic for hit identification from synthesized libraries.

Data Summary Template

Use the following table structure to report screening results for reproducibility.

Compound IDR-Group (Hydrazide)Yield (%)MP (

)
MIC S. aureus (

)

A549 (

)
BZN-01 Phenyl-82145-14712.58.4
BZN-02 Isonicotinyl-76180-1826.253.2
BZN-03 4-NO

-Phenyl-
88160-16225.015.1

References

  • Synthesis, Spectral Characterization, and In Vitro Biological Activities of a New Schiff Base. Source: ACS Omega (2023). Relevance: Validates the anticancer (A549) and antimicrobial potential of benzaldehyde Schiff bases. URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Source: Medires (2024). Relevance: Provides specific protocols for ethanol-based condensation and MIC testing against S. aureus. URL:[Link]

  • Biological Activities of Hydrazone Derivatives in the New Millennium. Source: ResearchGate (2025). Relevance: Comprehensive review of hydrazone pharmacophores in drug discovery. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting guide for the formylation of polysubstituted phenols.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polysubstituted Phenol Formylation Technical Support Center .

This guide is engineered for researchers encountering regioselectivity issues, low yields, or polymerization ("tarring") during the introduction of aldehyde groups onto complex phenolic substrates. Unlike simple phenol, polysubstituted phenols present unique steric and electronic challenges that render standard textbook protocols (like basic Reimer-Tiemann) inefficient.

Module 1: Method Selection Triage

Before troubleshooting a failed reaction, verify you are using the correct method for your specific substitution pattern.

The Decision Matrix
Substrate Constraint Desired Position Recommended Method Why?
Ortho-positions open Ortho-Formylation Mg-Mediated (Skattebøl) Highest regioselectivity; prevents polymerization; mild conditions.
Sterically crowded Ortho-Formylation Rieche Formylation TiCl₄ acts as a powerful Lewis acid to force formylation via coordination.
Ortho-blocked Para-Formylation Vilsmeier-Haack Standard electrophilic aromatic substitution (EAS) preference for para; requires protection if O-formylation occurs.
Acid-sensitive groups Ortho-Formylation Mg-Mediated Avoids the harsh acidic conditions of Duff or Rieche.
Very electron-rich Any open spot Vilsmeier-Haack Highly reactive substrates (e.g., resorcinols) react rapidly; risk of di-formylation.
Visual Workflow: Method Selection

Formylation_Selector Start Start: Polysubstituted Phenol Ortho_Open Are Ortho Positions Open? Start->Ortho_Open Ortho_Desired Is Ortho-Formylation Desired? Ortho_Open->Ortho_Desired Yes Vilsmeier Method C: Vilsmeier-Haack (Para-Dominant, Scalable) Ortho_Open->Vilsmeier No (Para only) Mg_Check Substrate Acid Sensitive? Ortho_Desired->Mg_Check Yes Ortho_Desired->Vilsmeier No (Prefer Para) Skattebol Method A: Mg-Mediated (Skattebøl) (High Selectivity, Mild) Mg_Check->Skattebol Yes Rieche Method B: Rieche Formylation (TiCl4/Cl2CHOMe - Powerful) Mg_Check->Rieche No (Robust Substrate) Duff Method D: Duff Reaction (Use only if others fail) Rieche->Duff If TiCl4 fails

Caption: Logic flow for selecting the optimal formylation strategy based on substrate constraints.

Module 2: The Gold Standard – Mg-Mediated Ortho-Formylation

Protocol Name: Skattebøl Formylation Best For: High-yield, exclusive ortho-formylation of phenols without protecting groups.

The Mechanism (Why it works)

Unlike EAS methods that rely on free diffusion of an electrophile, this method uses a "directed delivery" system. The Magnesium ion coordinates simultaneously to the phenolic oxygen and the paraformaldehyde, forming a transition state that forces the formyl group to the ortho position.

Mg_Mechanism Phenol Phenol Substrate Mg_Complex Mg-Phenoxide Complex Phenol->Mg_Complex + MgCl2 / Et3N (Deprotonation) Transition Coordination Transition State Mg_Complex->Transition + (CH2O)n (Coordination) Product Ortho-Salicylaldehyde Transition->Product Ortho-Transfer & Hydrolysis

Caption: The Mg-cation acts as a template, locking the reagents in proximity for selective ortho-transfer.

Troubleshooting Guide: Skattebøl Reaction

Q1: The reaction mixture remains a suspension and no product forms.

  • Diagnosis: Wet Magnesium Chloride. This is the #1 failure mode. The reaction requires anhydrous MgCl₂ to act as a Lewis acid. Hydrated MgCl₂ is useless here.

  • The Fix:

    • Do not use standard MgCl₂ powder.

    • Use anhydrous MgCl₂ beads or fuse standard MgCl₂ under high vacuum with a heat gun until it glows, then cool under Argon.

    • Self-Validation: When Et₃N is added to the Phenol/MgCl₂ mixture, it should turn slightly cloudy/opaque. Upon heating with paraformaldehyde, the solution often turns a characteristic bright yellow/orange (the salicylaldehyde-Mg complex).

Q2: I see low conversion (<30%).

  • Diagnosis: Incorrect order of addition or "dead" paraformaldehyde.

  • The Protocol:

    • Dissolve Phenol (1.0 eq) in dry THF or Acetonitrile.

    • Add MgCl₂ (1.5 eq) and Et₃N (3.75 eq). Stir for 15-30 mins to ensure phenoxide formation (Step A).

    • Only then add Paraformaldehyde (6.0+ eq).

    • Reflux is mandatory (THF: 66°C, MeCN: 82°C) for 3-6 hours.

Q3: My product is trapped in an emulsion during workup.

  • Cause: Magnesium salts form gelatinous hydroxides in water.

  • The Fix: Quench with 1N HCl or saturated NH₄Cl and stir vigorously for 30 minutes to break the Mg-chelate. The organic layer should become clear.

Module 3: The Heavy Lifter – Rieche Formylation

Protocol Name: TiCl₄ / Dichloromethyl Methyl Ether Best For: Sterically crowded phenols or when Mg-mediated fails.

Technical Deep Dive

This method generates a highly reactive oxonium species. TiCl₄ coordinates to the phenolic oxygen (similar to Mg) but is a much stronger Lewis acid, driving the reaction even on deactivated rings.

Q1: The reaction turned into a black tar.

  • Diagnosis: Exotherm mismanagement. TiCl₄ addition is violently exothermic.

  • The Fix:

    • Cool the DCM solution of phenol to -78°C (or at least -10°C).

    • Add TiCl₄ dropwise over 20 minutes.

    • Add the ether (Cl₂CHOMe) dropwise.

    • Allow to warm to Room Temp slowly.

Q2: I am getting de-alkylation of other substituents (e.g., -OMe groups).

  • Diagnosis: TiCl₄ is also a demethylating agent (Lewis acid).

  • The Fix: Reduce reaction time. Quench immediately upon consumption of starting material (monitor by TLC). Switch to the Mg-mediated method if ether cleavage is persistent.

Module 4: Vilsmeier-Haack (Para-Selective)

Best For: Para-formylation or fully substituted ortho-positions.

Troubleshooting Guide

Q1: I am getting O-formylation (formate ester) instead of C-formylation.

  • Mechanism: Phenols are ambident nucleophiles. The hard electrophile attacks the hard oxygen.

  • The Fix:

    • Protect the phenol (e.g., Acetate, TBS, or Methyl ether) before Vilsmeier. Deprotect later.

    • Alternative: If you must use free phenol, perform the reaction at lower temperatures (0°C) to favor the kinetic C-alkylation, though this is risky.

Q2: The Vilsmeier reagent precipitated, and the reaction stopped.

  • Diagnosis: Solvent incompatibility. The iminium salt is insoluble in non-polar solvents.

  • The Fix: Use neat DMF or a DMF/DCM mixture. Ensure the POCl₃ is added to DMF at 0°C before adding the substrate to form the active reagent first.

Module 5: References & Data Validation

Comparative Yield Data (Polysubstituted Substrates)
MethodTypical YieldRegioselectivity (Ortho:Para)Key Risk
Mg-Mediated 75-95%>99:1Moisture sensitivity
Rieche 60-90%90:10Lewis-acid sensitive groups
Vilsmeier 40-70%10:90 (Para favored)O-formylation / Diformylation
Duff 15-40%MixedPolymerization (Black Tar)
References
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Ortho-Formylation of Phenols Using Magnesium Chloride, Triethylamine and Paraformaldehyde.[1][2][3] Acta Chemica Scandinavica.

    • Core citation for the Mg-medi
  • Garcia, O., et al. (2003).[4] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters.[4]

    • Primary reference for the Rieche formyl
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[5][6] Comprehensive Organic Synthesis.

    • Authoritative review on Vilsmeier mechanism and limit
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction.[7][8][9][10][11] Chemical Reviews.[9]

    • Classic review explaining the carbene mechanism and low yields.

Sources

Technical Support Center: Aromatic Aldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #001: Removal of Impurities from Aromatic Aldehyde Reactions

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts Downstream Synthesis)

Introduction: The "Phase-Switch" Philosophy

Welcome to the Purification Hub. You are likely here because your aromatic aldehyde reaction (Swern, PCC, or Vilsmeier-Haack) has yielded a crude mixture containing unreacted alcohols , carboxylic acids (over-oxidation), or metal residues .

We do not rely on "hopeful chromatography" here. Instead, we utilize chemoselective phase switching . By temporarily modifying the chemical nature of the aldehyde (converting it from lipophilic to hydrophilic), we can wash away impurities that do not share this reactivity, then switch the aldehyde back.

Module 1: The Bisulfite Adduct Protocol (The Gold Standard)

Concept: Aromatic aldehydes react reversibly with sodium bisulfite (


) to form sulfonated adducts. These adducts are salts—soluble in water but insoluble in organic solvents.[1] Impurities (alcohols, esters, alkenes) remain in the organic phase.
Step-by-Step Protocol

1. Adduct Formation (The "Trap")

  • Dissolve crude aldehyde in a minimal amount of Methanol or Ethanol (approx. 2 mL/g).

  • Add Saturated Aqueous Sodium Bisulfite (1.5 - 2.0 equivalents).

  • Observation: A white precipitate often forms.[2] If not, the adduct is dissolved in the aqueous phase.[1][3][4]

  • Critical Step: Shake vigorously for >5 minutes. Steric hindrance in aromatic aldehydes requires time to overcome.

2. The Wash (The "Purge")

  • If a solid forms: Filter it.[1][4][5][6][7][8] Wash the cake with Diethyl Ether (removes non-polar impurities).

  • If no solid forms (biphasic solution): Transfer to a separatory funnel. Wash the aqueous layer (containing the adduct) with Ethyl Acetate or Ether x3. Discard organic washes.

3. Regeneration (The "Release")

  • Place the solid adduct (or aqueous solution) in a flask.[9]

  • Add 10% Aqueous Sodium Carbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    )
    until pH > 10.
  • Mechanism:[7][10] Base destroys the bisulfite, liberating the aldehyde.

  • Extract the cloudy aqueous mixture with Dichloromethane (DCM) x3.

  • Dry over

    
     and concentrate.
    
Visual Workflow: The Bisulfite Cycle

BisulfiteCycle Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Methanol/Water) Crude->Bisulfite Separation Phase Separation Bisulfite->Separation OrganicWaste Organic Phase (Alcohols, Esters) DISCARD Separation->OrganicWaste Washes AqueousAdduct Aqueous/Solid Phase (Aldehyde-Bisulfite Adduct) Separation->AqueousAdduct Trapped Regen Regeneration (Add Na2CO3/NaOH) AqueousAdduct->Regen Pure Pure Aromatic Aldehyde Regen->Pure Extract w/ DCM

Figure 1: The Chemoselective "Catch and Release" mechanism for purifying aldehydes using sodium bisulfite.

Module 2: Managing Oxidation States (Acids & Alcohols)

A common failure mode in aldehyde synthesis is the presence of the starting material (alcohol) or the over-oxidized product (carboxylic acid) .

Scenario A: Removing Carboxylic Acids
  • The Trap: Aromatic aldehydes oxidize in air to benzoic acid derivatives.

  • The Fix: A Saturated Sodium Bicarbonate (

    
    )  wash.
    
  • Why Bicarbonate?

    • Benzoic Acid pKa

      
       4.2.
      
    • Phenol pKa

      
       10.0.
      
    • Bicarbonate pKa

      
       10.3.
      
    • Result:

      
       will deprotonate the carboxylic acid (pulling it into water) but leave phenols and the aldehyde intact in the organic layer. Stronger bases (
      
      
      
      ) might pull phenolic aldehydes into the water or induce Cannizzaro reactions.
Scenario B: Removing Unreacted Alcohols
  • The Trap: Alcohols often have similar Rf values to aldehydes on silica.

  • The Fix: If the Bisulfite method (Module 1) is too aggressive, use Column Chromatography with a gradient.

    • Tip: Aldehydes are less polar than alcohols. Use a non-polar eluent (e.g., 5% EtOAc/Hexanes) to elute the aldehyde first.

    • Self-Validation: Visualize TLC with 2,4-DNP stain (specific for aldehydes/ketones—turns orange/red) to distinguish the aldehyde spot from the alcohol spot (which only shows in PMA/Vanillin).

Module 3: Heavy Metal Remediation (PCC/Jones Residues)

Chromium oxidations (PCC, PDC, Jones) leave sticky, toxic tar that traps product and ruins yield.

The "Pre-Workup" Adsorption Protocol

Do not attempt to extract the tar directly. It forms stable emulsions.

  • While the reaction is stirring: Add an excess of Celite or Silica Gel directly to the reaction flask (approx. 1g solid per 1g oxidant).

  • Stir for 15 minutes. The reduced Chromium (III) species will adsorb onto the solid matrix.[7]

  • Filtration: Filter the entire mixture through a pad of Florisil or Silica.[11]

  • Elution: Rinse the pad with Ether or DCM . The aldehyde passes through; the chromium tar stays trapped on the solid.

Visual Workflow: Chromium Cleanup

ChromiumCleanup Reaction Reaction Complete (PCC/Jones + Product) Adsorb Add Celite/Silica Stir 15 mins Reaction->Adsorb Trap Residues Filter Filter through Florisil Pad Adsorb->Filter Waste Solid Waste (Chromium Tars) Filter->Waste Trapped Filtrate Clear Filtrate (Product) Filter->Filtrate Elute w/ Ether

Figure 2: Adsorption filtration workflow to prevent emulsion formation during Chromium-based workups.

Troubleshooting & FAQs

SymptomRoot Cause AnalysisCorrective Action
No precipitate formed with Bisulfite. 1. Aldehyde is low MW (water soluble).2. Aldehyde is sterically hindered (ortho-subs).[5]Action: Do not filter. Perform a liquid-liquid extraction. The adduct is likely in the aqueous layer.[1][3] Wash the aqueous layer with Ether, then basify the aqueous layer to recover.
Product is "Gummy" after PCC. Chromium salts have coordinated with the aldehyde.Action: Dissolve gum in minimal DCM. Pre-absorb onto silica gel, evaporate solvent, and load the dry powder onto a chromatography column (Dry Loading).
Yield low after Bisulfite regeneration. pH was not high enough during hydrolysis.Action: Check aqueous pH. It must be >10 (preferably 12) to fully reverse the equilibrium. Use 10% NaOH if Carbonate is too weak.
Aldehyde turns to solid white crystals on storage. Auto-oxidation to carboxylic acid.Action: Dissolve in Ether, wash with Sat.

, dry, and distill/recrystallize. Store under

in the dark.

References

  • University of Rochester, Dept. of Chemistry. Bisulfite Workup for Removal of Aldehydes. [Link]

  • Journal of Visualized Experiments (JoVE). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) - Workup and Purification. [Link]

  • ChemGuide. Oxidation of Alcohols: Partial Oxidation to Aldehydes. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important synthetic intermediate. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental challenges but also to empower you with the knowledge to proactively optimize your process.

Section 1: Synthetic Strategy & Workflow

The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde requires a multi-step approach that must be carefully controlled to ensure high yield and purity, especially during scale-up. A logical and robust synthetic route is paramount.

Q1: What is a reliable synthetic pathway for scaling up the production of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde?

A robust and scalable approach starts from a commercially available and functionalized precursor. We recommend a pathway beginning with isovanillin (3-hydroxy-4-methoxybenzaldehyde) due to its favorable substitution pattern. The overall strategy involves three key transformations:

  • Selective Bromination: Introduction of the bromine atom ortho to the hydroxyl group. The hydroxyl group is a strong activating and ortho-, para-directing group, facilitating regioselective bromination at the 2-position.

  • Williamson Ether Synthesis (Propoxylation): Conversion of the phenolic hydroxyl group to a propoxy ether. This step is typically high-yielding and clean.

  • Vilsmeier-Haack Formylation or Alternative Formylation: This is often the most challenging step. However, starting with an aldehyde precursor (isovanillin) circumvents the need for a separate formylation step, significantly streamlining the synthesis and avoiding the complexities of reactions like the Vilsmeier-Haack. The initial aldehyde from isovanillin is carried through the synthesis.

The proposed workflow is outlined in the diagram below.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Etherification A Start: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) B Step 1: Selective Bromination (e.g., Br2 in Acetic Acid) A->B C Intermediate 1 (2-Bromo-5-hydroxy-4-methoxybenzaldehyde) B->C D Step 2: Propoxylation (e.g., 1-Bromopropane, K2CO3, DMF) E Intermediate 2 (2-Bromo-5-hydroxy-4-propoxybenzaldehyde) D->E O-propoxylation F Step 3: Ethoxylation (e.g., Bromoethane, K2CO3, DMF)

Correction and Refinement of Strategy: A more direct route would involve starting with a precursor that already contains one of the alkoxy groups, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Let's redefine the workflow based on this more efficient starting point.

G A Start: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) B Step 1: Propoxylation (Williamson Ether Synthesis) Reagents: 1-Bromopropane, K2CO3, Acetone A->B C Intermediate: 3-Ethoxy-4-propoxybenzaldehyde B->C D Step 2: Regioselective Bromination Reagents: Br2, Acetic Acid C->D E Final Product: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde D->E

Caption: Recommended synthetic workflow for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Section 2: Troubleshooting Electrophilic Bromination

The introduction of bromine onto the electron-rich aromatic ring is a critical step that dictates the purity of the final product.

Q1: My bromination reaction is producing multiple isomers. How can I improve regioselectivity?

This is a common issue stemming from the powerful activating nature of the two alkoxy groups. Both the ethoxy and propoxy groups are ortho, para-directors.[1][2]

  • Causality: The position ortho to the propoxy group (C-5) and ortho to the ethoxy group (C-2) are both activated. Steric hindrance from the larger propoxy group can influence the selectivity.[3] However, the primary factor is electronic activation.

  • Troubleshooting & Optimization:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C). This increases the kinetic barrier for the formation of the less-favored isomer, thereby enhancing selectivity.

    • Slow Addition of Bromine: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions and over-bromination.

    • Choice of Solvent: Acetic acid or dichloromethane are common solvents. Acetic acid can help to moderate the reactivity.

Q2: The reaction is sluggish and starting material remains even after prolonged reaction time. What should I do?
  • Causality: Insufficient electrophilicity of the brominating agent or deactivation of the ring by trace impurities (e.g., acids).

  • Troubleshooting & Optimization:

    • Use a Catalyst: While the ring is highly activated, a mild Lewis acid catalyst like FeBr₃ (generated in situ from iron filings and Br₂) can be used to polarize the Br-Br bond, creating a more potent electrophile.[1] Use this with caution, as it can also lead to over-bromination if not controlled.

    • Check Reagent Purity: Ensure your starting material and solvent are free from water or other nucleophiles that could consume the bromine.

Q3: Are there safer or "greener" alternatives to using liquid bromine, especially at scale?

Yes, handling large quantities of elemental bromine poses significant safety risks.

  • Alternative Reagents:

    • N-Bromosuccinimide (NBS): NBS is a solid and easier-to-handle source of electrophilic bromine. It often requires an acid catalyst (like H₂SO₄) or a silica support to initiate the reaction with activated rings.

    • In Situ Bromine Generation: A mixture of an alkali metal bromide (like NaBr or KBr) with a strong oxidant (like potassium bromate, KBrO₃, or Oxone®) in an acidic medium can generate Br₂ in situ.[4] This avoids the need to store and handle large volumes of liquid bromine.

Section 3: Troubleshooting the Williamson Ether Synthesis

This reaction is generally reliable, but issues can arise, particularly when scaling up.

Q1: My etherification reaction is incomplete, showing significant amounts of unreacted starting material. What are the common causes?
  • Causality: Incomplete deprotonation of the phenol, insufficient reactivity of the alkyl halide, or poor solvent choice.

  • Troubleshooting & Optimization:

    • Base Selection & Stoichiometry: Potassium carbonate (K₂CO₃) is a common and effective base. Ensure it is finely powdered and anhydrous. Use at least 1.5-2.0 equivalents to drive the equilibrium towards the phenoxide. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and greater handling precautions.

    • Reagent Purity: The alkylating agents (1-bromopropane, bromoethane) should be pure. The solvent (typically acetone or DMF) must be anhydrous, as water will consume the base and inhibit phenoxide formation.

    • Temperature: Heating the reaction (e.g., to the reflux temperature of acetone) is typically required to achieve a reasonable reaction rate. A literature example for a similar alkylation uses DMF at 70°C for 72 hours, indicating that forcing conditions may be necessary.[5]

Q2: How can I minimize the formation of impurities during alkylation?
  • Causality: Side reactions can include C-alkylation or impurities from the alkylating agents themselves.

  • Troubleshooting & Optimization:

    • Solvent Choice: Polar aprotic solvents like DMF or acetone favor O-alkylation over C-alkylation.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Stop the reaction once the starting material is consumed to prevent the formation of degradation products from extended heating.

Section 4: Scale-Up, Purification, and Analysis FAQs

Transitioning from the bench to a pilot or production scale introduces new challenges related to safety, handling, and purification.

Q1: What is the most common challenge when scaling up purification from column chromatography to a larger scale?

Relying on silica gel chromatography for multi-kilogram scale purification is often economically and practically unfeasible.

  • Solution: Develop a Crystallization Protocol. The target product, being a solid, should be amenable to recrystallization.

    • Solvent Screening: Screen various solvent systems (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) to find conditions that provide good recovery and high purity. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

    • Bisulfite Adduct Formation: For aldehydes, a classic purification technique involves forming the solid sodium bisulfite adduct, filtering it, and then regenerating the pure aldehyde by treatment with a base or acid.[6] This is highly effective for removing non-aldehydic impurities.

Q2: My product appears as an oil, but literature suggests it should be a solid. What could be the issue?
  • Causality: This is almost always due to the presence of impurities that are causing a melting point depression. Residual solvent or isomeric impurities are common culprits.

  • Troubleshooting & Optimization:

    • Re-purify: If crystallization fails, a second pass through a silica plug (a short, wide column) might be necessary to remove highly polar or non-polar impurities.

    • Trituration: Stirring the oil in a non-solvent (like cold hexanes or pentane) can sometimes induce crystallization by "washing away" the impurities that are inhibiting the formation of a crystal lattice.

    • Confirm Structure: Before extensive purification attempts, confirm the structure via NMR to ensure the desired product has been formed.

Q3: What analytical data should be collected to confirm the final product's identity and purity?

A comprehensive analytical package is essential for quality control.

Analytical Technique Purpose Expected Key Features for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
¹H NMR Structural Confirmation & Purity- Aldehyde proton (CHO) singlet around 9.8-10.5 ppm. - Two aromatic proton singlets. - Quartets and triplets for the ethoxy group (-OCH₂CH₃). - Triplet, sextet, and triplet for the propoxy group (-OCH₂CH₂CH₃).
¹³C NMR Structural Confirmation- Aldehyde carbonyl carbon (~190 ppm). - Aromatic carbons (including C-Br bond). - Aliphatic carbons for the ethoxy and propoxy groups.
FT-IR Functional Group Identification- Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹). - C-O stretches for the ethers. - C-H stretches (aromatic and aliphatic).
Mass Spectrometry Molecular Weight Confirmation- Molecular ion peak (M+) showing the characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
HPLC/GC Purity Assessment- A single major peak indicating >98% purity is typically required for drug development applications.

Section 5: Appendices

Appendix A: Example Experimental Protocol (Illustrative)

This protocol is illustrative and should be optimized based on laboratory-scale experiments before scaling.

Step 1: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde To a solution of ethyl vanillin (1.0 eq) in anhydrous acetone (10 mL per gram of ethyl vanillin) is added anhydrous potassium carbonate (2.0 eq). The mixture is stirred vigorously, and 1-bromopropane (1.2 eq) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion (typically 8-12 hours), the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude residue is dissolved in ethyl acetate, washed with 1M NaOH and brine, dried over anhydrous MgSO₄, and concentrated to yield the intermediate, which can be used directly or purified by vacuum distillation.

Step 2: Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde The crude 3-ethoxy-4-propoxybenzaldehyde (1.0 eq) is dissolved in glacial acetic acid (5 mL per gram). The solution is cooled to 0-5 °C in an ice bath. A solution of bromine (1.05 eq) in glacial acetic acid is added dropwise while maintaining the internal temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for 2-4 hours, monitoring by TLC. The reaction is then quenched by pouring it into a stirred solution of sodium bisulfite in ice water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from ethanol.

Appendix B: Troubleshooting Decision Tree (Bromination)

G start Bromination Issues q1 Low Conversion? start->q1 q2 Multiple Products / Isomers? start->q2 a1 Check Reagent Purity (esp. for water) q1->a1 Yes a2 Increase Reaction Time / Temp (with caution) q1->a2 Yes a3 Consider Mild Catalyst (e.g., FeBr3) q1->a3 Yes b1 Lower Reaction Temperature (e.g., to 0°C) q2->b1 Yes b2 Add Bromine Slowly (dropwise addition) q2->b2 Yes b3 Check Stoichiometry (avoid excess Br2) q2->b3 Yes sol1 Solution: Improve conditions to drive reaction a1->sol1 a2->sol1 a3->sol1 sol2 Solution: Enhance kinetic control for selectivity b1->sol2 b2->sol2 b3->sol2

Caption: Troubleshooting decision tree for the electrophilic bromination step.

References

  • Filo. (2025, October 19). Propose a detailed mechanism for the bromination of ethoxybenzene to give o- and p-bromoethoxybenzene. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o-. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. Retrieved from [Link]

  • Mitch, M. G., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. Retrieved from [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. ARKIVOC, 2000(6), 868-875. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde likely serving as a critical intermediate in pharmaceutical and fine chemical synthesis. For professionals in drug development and chemical research, rigorous and unambiguous structural confirmation and purity assessment are paramount for regulatory compliance, process optimization, and the ultimate safety and efficacy of the final product.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles. We will explore a multi-faceted approach, leveraging spectroscopic and chromatographic techniques to create a complete analytical profile of the target molecule.

The Strategic Importance of a Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A strategic, orthogonal approach is essential. Spectroscopic methods like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate and confirm the molecular structure, while chromatographic techniques such as HPLC and GC are the gold standards for quantifying purity and identifying impurities. The logical workflow involves first assessing purity via chromatography and then confirming the structure of the main component and any significant impurities using a suite of spectroscopic methods.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Final Characterization Purity Initial Purity & Impurity Profile HPLC_GC HPLC-UV/MS or GC-FID/MS Purity->HPLC_GC Primary Analysis Structure Definitive Structural Confirmation HPLC_GC->Structure Purified Major Component NMR NMR (¹H, ¹³C) (Connectivity) Structure->NMR Orthogonal Methods MS High-Resolution MS (Elemental Formula, MW) Structure->MS Orthogonal Methods IR_UV IR & UV-Vis (Functional Groups) Structure->IR_UV Orthogonal Methods Report Certificate of Analysis (CoA) NMR->Report Data Consolidation MS->Report Data Consolidation IR_UV->Report Data Consolidation Sample Synthesized Sample (2-Bromo-5-ethoxy-4-propoxybenzaldehyde) Sample->Purity

Caption: Integrated workflow for the characterization of a chemical intermediate.

Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopy provides the foundational data for structural confirmation. Each technique probes different aspects of the molecule's physical properties, and together they provide a highly confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

  • Expertise & Causality: For 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, ¹H NMR will reveal the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR will complement this by identifying all unique carbon atoms. The choice of solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), is critical; it must fully dissolve the analyte without interfering with its signals. CDCl₃ is often a good first choice for moderately polar, non-protic molecules.

  • Trustworthiness (Self-Validation): The integration of proton signals must correspond to the number of protons in the proposed structure. Furthermore, the observed coupling patterns (e.g., triplets, quartets) must be consistent with the neighboring protons as dictated by the n+1 rule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet (s)1HAldehyde (-CHO)Highly deshielded proton due to the electronegativity of the carbonyl oxygen and anisotropic effects.[1][2]
~7.35Singlet (s)1HAromatic H (position 6)Deshielded by the aldehyde and bromine, ortho to the ethoxy group.
~6.95Singlet (s)1HAromatic H (position 3)Shielded by two ortho alkoxy groups.
~4.12Triplet (t)2HPropoxy (-OCH₂CH₂CH₃)Methylene protons adjacent to the oxygen atom.
~4.08Quartet (q)2HEthoxy (-OCH₂CH₃)Methylene protons adjacent to the oxygen atom, split by the methyl group.
~1.85Sextet2HPropoxy (-OCH₂CH₂CH₃)Methylene protons coupled to two adjacent methyl and methylene groups.
~1.45Triplet (t)3HEthoxy (-OCH₂CH₃)Methyl protons coupled to the adjacent methylene group.
~1.05Triplet (t)3HPropoxy (-OCH₂CH₂CH₃)Terminal methyl protons of the propoxy group.

Note: A ¹H NMR spectrum for the closely related compound 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde is publicly available and supports these predicted assignments.[3]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, the presence of a bromine atom provides a uniquely identifiable isotopic signature.

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electron Ionization (EI) is a suitable "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[4][5]

  • Trustworthiness (Self-Validation): The most critical self-validating feature is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] Therefore, the mass spectrum must show two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.

Predicted Mass Spectrometry Data (EI)

m/z (relative to ⁷⁹Br)Relative IntensityProposed FragmentRationale
286 / 288High[M]⁺Molecular ion peak, showing the 1:1 bromine isotope pattern.[6]
257 / 259Moderate[M-CHO]⁺Loss of the formyl radical.
241 / 243Moderate[M-OC₂H₅]⁺Loss of the ethoxy radical.
207High[M-Br]⁺Loss of the bromine radical, a common fragmentation for halogenated aromatics.[4][7]

digraph "MS_Fragmentation" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

M [label="Molecular Ion [M]⁺\nm/z 286/288"]; M_CHO [label="[M-CHO]⁺\nm/z 257/259"]; M_Br [label="[M-Br]⁺\nm/z 207"]; M_OEt [label="[M-OC₂H₅]⁺\nm/z 241/243"]; M_H [label="[M-H]⁺\nm/z 285/287"];

M -> M_CHO [label="- CHO"]; M -> M_Br [label="- Br"]; M -> M_OEt [label="- OC₂H₅"]; M -> M_H [label="- H"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS (EI)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: 250 °C, split mode (e.g., 50:1).

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy

IR spectroscopy is excellent for identifying functional groups, while UV-Vis provides information about the conjugated electronic system.

  • Expertise & Causality: The key diagnostic peaks in the IR spectrum will confirm the presence of the aldehyde and the aromatic ether functionalities. For an aromatic aldehyde, conjugation lowers the C=O stretching frequency compared to a saturated aldehyde.[8][9] The most unambiguous evidence for an aldehyde is the presence of two medium-intensity C-H stretching bands around 2820 and 2720 cm⁻¹.[1][2]

  • Trustworthiness (Self-Validation): The combination of a conjugated C=O stretch (~1690 cm⁻¹) and the characteristic aldehyde C-H doublet provides high confidence in the assignment of the aldehyde functional group.

Predicted Spectroscopic Data

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)AssignmentRationale
IR~2970-2850Aliphatic C-H stretchFrom ethoxy and propoxy groups.
IR~2820 & ~2720Aldehyde C-H stretchA highly diagnostic doublet for the aldehyde functional group.[9]
IR~1690Aromatic C=O stretchThe carbonyl stretch is lowered from the typical ~1730 cm⁻¹ due to conjugation with the aromatic ring.[1]
IR~1580, ~1470Aromatic C=C stretchCharacteristic vibrations of the benzene ring.
IR~1250Aryl-Alkyl Ether C-O stretchAsymmetric C-O-C stretching.
UV-Vis~250-260 nm & ~300-320 nmπ → π* and n → π* transitionsTypical absorption bands for substituted benzaldehydes, representing electronic transitions within the conjugated system.[10][11]

Chromatographic Methods: Quantifying Purity

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of moderately polar, non-volatile, or thermally labile compounds, making it an excellent choice for this analyte.

  • Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point. The non-polar stationary phase (C18) will retain the analyte, which is then eluted with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). An acidic modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.[12][13] UV detection is ideal as the aromatic aldehyde chromophore absorbs strongly in the UV region.

  • Trustworthiness (Self-Validation): A validated HPLC method demonstrates specificity (the ability to resolve the main peak from all known impurities), linearity (a proportional response to concentration), accuracy, and precision. Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute further with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.1 mg/mL.

Gas Chromatography (GC)

GC is a powerful alternative, particularly if impurities are more volatile than the main component. It offers high resolution and can be easily coupled to a mass spectrometer (GC-MS).

  • Expertise & Causality: The suitability of GC depends on the thermal stability and volatility of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. Given its structure, it is likely sufficiently volatile and stable for GC analysis.[14] A non-polar or mid-polarity capillary column is appropriate. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification.

  • Trustworthiness (Self-Validation): Similar to HPLC, a validated GC method ensures reliable quantification. The high efficiency of capillary GC columns often provides excellent resolution of closely related impurities.

Experimental Protocol: Gas Chromatography (FID)

  • Instrumentation: A GC system with an FID detector and a split/splitless inlet.

  • GC Conditions:

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Inlet: 250 °C, split ratio 50:1.

    • Detector (FID): 280 °C.

    • Oven Program: 100 °C hold for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile organic solvent such as ethyl acetate.

Method Comparison Summary

MethodPrimary Information ProvidedKey AdvantagesKey Limitations
NMR Atomic connectivity, 3D structureUnambiguous structural elucidation.Lower sensitivity, requires relatively pure sample, higher equipment cost.
Mass Spec Molecular weight, elemental formulaHigh sensitivity, definitive bromine isotope pattern, structural fragments.[4]Isomers may not be distinguishable, ionization can be challenging.
IR Functional groups presentFast, non-destructive, good for process monitoring.Provides limited structural detail, not ideal for quantification.
UV-Vis Conjugated electronic systemSimple, good for quantification with HPLC, non-destructive.Lacks structural specificity.[10]
HPLC-UV Purity, quantification of impuritiesHigh versatility for non-volatile compounds, robust, easily validated.[15]Higher solvent consumption, resolution dependent on column/mobile phase.
GC-FID Purity, quantification of impuritiesHigh resolution for volatile compounds, low solvent usage.[14][16]Requires analyte to be thermally stable and volatile.

Conclusion

The comprehensive characterization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde requires a synergistic application of orthogonal analytical techniques. Purity is best established using a validated reversed-phase HPLC method, which is versatile and robust for a molecule of this type. Definitive structural confirmation is achieved through a combination of ¹H and ¹³C NMR, which maps the complete carbon-hydrogen framework, and high-resolution mass spectrometry, which confirms the molecular weight and elemental composition, aided by the unmistakable isotopic signature of the bromine atom. Finally, IR and UV-Vis spectroscopy serve as rapid, complementary methods to confirm the presence of key functional groups and the conjugated system. This integrated analytical package provides the rigorous, trustworthy, and scientifically sound data required by researchers and drug development professionals.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy. Available at: [Link]

  • 1H NMR of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde. (n.d.). Spectrum-E. Available at: [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26–30. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Dahham, O. S. (2016). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. Available at: [Link]

  • McMurry, J. (2015). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage Learning. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847. Available at: [Link]

  • Hlengani, T. P., et al. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Marian, C. M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(24), 11494-11503. Available at: [Link]

  • El Dib, G., et al. (2009). UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. Atmospheric Chemistry and Physics, 9(7), 2625-2632. Available at: [Link]

  • Al-Kaysi, H. N., & Al-Shabender, M. R. (1993). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 833-837. Available at: [Link]

  • Solár, R. (2014). What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Bromo-5-ethoxybenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]

  • Kumar, K. P., & Reddy, G. O. (2010). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde in Montelukast Sodium. International Journal of Pharmaceutical Sciences and Drug Research, 2(4), 282-285. Available at: [Link]

Sources

spectroscopic analysis to confirm the structure of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Elucidation of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Part 1: Executive Summary & Analytical Strategy

The structural confirmation of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde presents a specific regiochemical challenge common in the synthesis of phenethylamine precursors and kinase inhibitors. In electrophilic aromatic substitution (EAS), directing effects of alkoxy groups can yield isomeric mixtures. Specifically, distinguishing the target molecule from its regioisomer (e.g., 2-Bromo-4-ethoxy-5-propoxybenzaldehyde) or confirming the bromination position relative to the aldehyde is critical.

This guide moves beyond basic characterization, comparing the utility of 1D NMR, 2D NMR, and Mass Spectrometry. It establishes NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive "Gold Standard" for verifying the spatial arrangement of the alkoxy substituents.

Analytical Decision Matrix
TechniquePrimary UtilityCritical LimitationVerdict
1H NMR (1D) Purity check, functional group count.Cannot definitively distinguish regioisomers (4-OPr vs. 5-OPr) due to symmetry/singlet patterns.Screening Tool
LC-MS / HRMS Confirms formula and Bromine presence (

).
Blind to regiochemistry (isomers have identical mass).Confirmation (Mass)
FTIR Confirms aldehyde and ether functionalities.Spectral fingerprints of isomers are nearly identical.Supportive
2D NMR (NOESY) Maps spatial proximity (Through-Space). Requires longer acquisition; sensitive to mixing time parameters.Definitive Proof

Part 2: Detailed Spectroscopic Analysis

Mass Spectrometry: The Isotopic Signature

Before NMR, confirm the bromination success. Bromine naturally exists as two isotopes,


 (50.7%) and 

(49.3%).
  • Expected Observation: A characteristic 1:1 doublet in the molecular ion region (

    
     and 
    
    
    
    ).
  • Why it matters: If you see a 3:1 pattern (Chlorine) or a single peak (Iodine/No Halogen), the synthesis failed. This is the "Gatekeeper" experiment.

1H NMR: The Ambiguity of Singlets

The target molecule has a 1,2,4,5-substitution pattern. This isolates the two aromatic protons (H3 and H6), resulting in two distinct singlets .

  • Aldehyde (-CHO): Singlet ~10.1 ppm.

  • Aromatic H6 (Ortho to CHO): Singlet ~7.4 ppm (Deshielded by C=O).

  • Aromatic H3 (Ortho to Br): Singlet ~7.0 ppm.

  • Alkoxy Groups:

    • Ethoxy: Quartet (~4.1 ppm) + Triplet (~1.4 ppm).

    • Propoxy: Triplet (~4.0 ppm) + Multiplet (~1.8 ppm) + Triplet (~1.0 ppm).

The Problem: Both the target and its "swapped alkoxy" isomer (4-ethoxy-5-propoxy) will show this exact pattern. 1D NMR cannot tell you which alkoxy group is at position 5 (next to H6) and which is at position 4.

2D NMR (NOESY): The Definitive Protocol

To solve the regiochemistry, we must "see" which alkoxy group is physically close to the aldehyde proton.

  • Logic: The aldehyde proton is spatially close to H6 . H6 is spatially close to the alkoxy group at Position 5 .

  • Target (5-Ethoxy): We expect an NOE correlation chain: CHO

    
     H6 
    
    
    
    Ethoxy (-OCH
    
    
    -)
    .
  • Isomer (5-Propoxy): We would see: CHO

    
     H6 
    
    
    
    Propoxy (-OCH
    
    
    -)
    .

Part 3: Experimental Workflow & Visualization

Workflow Diagram: Structural Elucidation Logic

ElucidationWorkflow Start Crude Product MS LC-MS Analysis Start->MS BrCheck 1:1 Isotope Pattern? MS->BrCheck BrCheck->Start No (Resynthesize) HNMR 1H NMR (1D) BrCheck->HNMR Yes (Br Confirmed) SingletCheck 2x Ar-H Singlets? HNMR->SingletCheck NOESY 2D NOESY Experiment SingletCheck->NOESY Yes (Isomer Ambiguity) Result Correlate CHO -> H6 -> Alkoxy NOESY->Result Definitive Assignment

Caption: Logical workflow for confirming the structure, prioritizing Mass Spec for composition and NOESY for regiochemistry.

NOESY Correlation Map

This diagram visualizes the specific "Through-Space" interactions required to confirm the 5-ethoxy position.

NOESYMap cluster_legend Interpretation CHO Aldehyde (H) ~10.1 ppm H6 Ar-H (C6) ~7.4 ppm CHO->H6 Strong Ethoxy 5-Ethoxy (OCH2) ~4.1 ppm (q) H6->Ethoxy CRITICAL PROOF Propoxy 4-Propoxy (OCH2) ~4.0 ppm (t) H3 Ar-H (C3) ~7.0 ppm H3->Propoxy Secondary Check Legend If H6 correlates to Quartet = Target Structure If H6 correlates to Triplet = Isomer

Caption: The critical NOE pathway. The correlation between H6 and the Ethoxy quartet confirms the 5-position assignment.

Part 4: Standard Operating Procedures (SOP)

Protocol 1: The "Differentiation" NOESY Experiment

This protocol is self-validating: The CHO-H6 correlation serves as an internal positive control.

  • Sample Preparation:

    • Dissolve ~10-15 mg of the compound in 0.6 mL DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred if the aldehyde peak is broad in chloroform due to exchange or water content.

    • Filter the solution into a high-quality NMR tube (5mm) to remove particulates that cause magnetic inhomogeneity.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: noesygpph (Phase-sensitive NOESY with gradient selection).

    • Mixing Time (d8): Set to 500 ms .

      • Reasoning: Small molecules (MW ~287) require longer mixing times (0.4–0.8s) for NOE buildup compared to proteins. Too short (<200ms) yields no signal; too long (>1s) allows spin diffusion (false positives).

    • Scans (NS): Minimum 16 (32 preferred for clear cross-peaks).

    • Relaxation Delay (d1): 2.0 seconds.

  • Data Processing & Analysis:

    • Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.

    • Step A: Locate the diagonal peak for the Aldehyde proton (~10 ppm).

    • Step B: Look horizontally for a cross-peak. You should find one at ~7.4 ppm. Assign this as H6.

    • Step C: Go to the diagonal peak for H6 (~7.4 ppm). Look for cross-peaks in the aliphatic region (3.5 - 4.5 ppm).

    • Step D (The Verdict):

      • If the cross-peak aligns with the Quartet (Ethoxy): Confirmed Target Structure.

      • If the cross-peak aligns with the Triplet (Propoxy): Regioisomer Detected.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (The authoritative text on interpreting coupling constants and isotope patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY mixing time optimization for small molecules).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [Link] (Reference for Bromine isotope abundance patterns).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Valuable resource for chemical shift correlations in polysubstituted benzenes).

Sources

Purity Assessment of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Pharmaceutical Development

Content Type: Technical Comparison & Protocol Guide Audience: Process Chemists, Analytical Scientists, and CMC Leads Subject: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (Vandetanib Intermediate)

Executive Summary: The Analytical Challenge

2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS 306935-05-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Vandetanib (Caprelsa) , a VEGFR2 inhibitor. The purity of this intermediate is non-negotiable; downstream coupling reactions (e.g., with aniline derivatives) are sensitive to steric hindrance, meaning regioisomers and unreacted starting materials can drastically lower yield and introduce difficult-to-remove impurities in the final API.

This guide objectively compares the industry-standard Reverse-Phase HPLC (RP-HPLC) method against common alternatives (GC-FID, qNMR). We demonstrate why a specific Core-Shell C18 HPLC workflow provides the superior balance of resolution, sensitivity, and robustness required for GMP environments.

Comparative Analysis: Selecting the Right Tool

For a brominated, di-alkoxy benzaldehyde, the choice of analytical technique dictates the visibility of specific impurity classes.

FeatureRP-HPLC (Recommended) GC-FID / GC-MS qNMR (Quantitative NMR)
Primary Mechanism Partitioning (Polarity/Hydrophobicity)Volatility & Boiling PointNuclear Spin Resonance
Suitability High. Excellent for separating non-volatile oxidation byproducts and regioisomers.Medium. Risk of thermal de-bromination in the injector port.Low. Good for absolute potency, but insufficient sensitivity for <0.1% impurities.
Limit of Quantitation (LOQ) ~0.05% (Trace analysis ready)~0.1% (Dependent on thermal stability)~1.0% (Poor for trace impurities)
Critical Separation Resolves Regioisomers (2-Br vs 6-Br) effectively using π-π interactions.Often co-elutes isomers with similar boiling points.Peaks often overlap in the aromatic region.

Verdict: While GC is faster for reaction monitoring, RP-HPLC is the only viable option for release testing due to its ability to resolve thermally unstable brominated byproducts and high-boiling oligomers without degradation.

Deep Dive: The Impurity Profile & Separation Logic

To design a robust method, one must understand the genesis of impurities. The synthesis typically involves the bromination of 3-ethoxy-4-propoxybenzaldehyde.

Synthesis & Impurity Pathway (Graphviz)

G SM Starting Material (3-ethoxy-4-propoxybenzaldehyde) Target TARGET PRODUCT 2-Bromo-5-ethoxy-4-propoxy... SM->Target Electrophilic Subst. (Major) Imp1 Impurity A (Unreacted SM) SM->Imp1 Incomplete Rxn Imp2 Impurity B (6-Bromo Regioisomer) SM->Imp2 Regio-error (Minor) Reagent Bromination Agent (Br2 / AcOH) Reagent->SM Imp3 Impurity C (Dibromo Species) Target->Imp3 Over-bromination

Figure 1: Reaction pathway showing critical impurities. Impurity B (Regioisomer) is the "Critical Pair" for chromatographic separation.

The Optimized Protocol: Core-Shell RP-HPLC

This protocol utilizes Core-Shell Technology , which provides UHPLC-like performance on standard HPLC backpressures (approx. 200-300 bar). This is essential for resolving the 2-bromo and 6-bromo isomers, which have very similar hydrophobicities.

4.1. Chromatographic Conditions[1][2][3]
  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm particle size.

    • Why? The C18 ligand provides strong hydrophobic retention for the alkoxy chains, while the core-shell particle reduces diffusion path length, sharpening peaks for tighter resolution.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Why? Acidic pH suppresses the ionization of any trace phenolic impurities (from de-alkylation), ensuring sharp peak shapes.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (strong aromatic absorption) and 310 nm (specific carbonyl conjugation).

    • Note: Use 310 nm for quantitation to reduce baseline noise from non-conjugated solvent impurities.

4.2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Equilibration
10.0 1090Elution of Product & Lipophilic Dibromo Impurities
12.0 1090Wash
12.1 6040Re-equilibration
15.0 6040End of Run
4.3. Standard Preparation & System Suitability

Self-Validating Step: To ensure the method is working, you must establish a Resolution Threshold .

  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Acetonitrile.

  • Spike Solution: Spike the stock with 1% of the Starting Material (Impurity A) and, if available, the 6-bromo isomer (Impurity B).

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between Starting Material and Target Product.

    • Tailing Factor: < 1.5 for the main peak.

    • RSD (n=5): < 2.0% for peak area.

Experimental Performance Data

The following data represents typical performance metrics observed when validating this method under ICH Q2(R1) guidelines.

ParameterPerformance MetricInterpretation
Retention Time (RT) SM: ~4.2 min Product: ~5.8 min Dibromo: ~7.5 minThe bromine atom significantly increases lipophilicity, pushing the product well past the starting material.
Linearity (R²) > 0.999 (Range: 50–150% of target conc.)Excellent quantitative reliability.
LOD / LOQ 0.02% / 0.05% (w/w)Sufficient sensitivity to detect trace unreacted material.
Specificity No interference from blank or placebo.The gradient successfully washes out late-eluting dimers.
Troubleshooting & Causality

Issue: Doublet peak observed for the main product.

  • Cause: Atropisomerism is unlikely here. The most probable cause is Regioisomer contamination (6-Bromo isomer).

  • Solution: Lower the gradient slope (e.g., 0.0 to 15.0 min for 40->90% B) or switch to a Phenyl-Hexyl column , which offers alternative selectivity based on π-π interactions with the aromatic ring.

Issue: Broad Tailing Peaks.

  • Cause: Secondary interactions with residual silanols on the column silica.

  • Solution: Ensure the Mobile Phase A contains sufficient buffer/acid (0.1% H3PO4 or 10mM Ammonium Formate pH 3.0).

References
  • AstraZeneca Pharmaceuticals LP. (2011).[1][4] Vandetanib (Caprelsa) NDA 022405: Chemistry, Manufacturing, and Controls Review. FDA Access Data.[5] Link

  • International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Attwa, M. W., et al. (2018).[1] "Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS." Chemistry Central Journal. Link

  • Phenomenex. (2023).[6] Core-Shell Technology for HPLC and UHPLC: Kinetex User Guide.Link

Sources

A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Synthetic and Medicinal Chemists

In the landscape of drug discovery and fine chemical synthesis, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone of molecular design. These compounds serve as versatile synthons, but their utility is dictated by the electronic and steric environment of the carbonyl group. This guide provides an in-depth analysis of the reactivity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a polysubstituted aromatic aldehyde, by comparing it to a panel of standard benzaldehyde derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework, grounded in the principles of physical organic chemistry, and to furnish actionable experimental protocols for empirical validation.

Theoretical Framework: Deconstructing Substituent Effects

The reactivity of an aromatic aldehyde in its most common transformations, such as nucleophilic addition, is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] This electrophilicity is modulated by the substituents on the aromatic ring through a combination of inductive and resonance effects. Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the aromatic ring's resonance effect can donate electron density to the carbonyl group, reducing its electrophilicity.[2][3][4]

Let's dissect the electronic contributions of the substituents on our target molecule, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde:

  • Aldehyde Group (-CHO): This group is strongly deactivating, withdrawing electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This makes the ring less susceptible to electrophilic aromatic substitution but is the very source of the carbonyl carbon's electrophilicity.[5]

  • Bromo Group (-Br) at C-2 (ortho): The bromine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly increases the partial positive charge on the adjacent carbonyl carbon, enhancing its electrophilicity. While it has a weaker electron-donating resonance effect (+M), its primary influence in this position is inductive withdrawal and the introduction of significant steric hindrance around the reaction center.[2][5]

  • Ethoxy (-OEt) at C-5 (meta) & Propoxy (-OPr) at C-4 (para): Both are alkoxy groups, which are potent activators of the aromatic ring. They exhibit a strong electron-donating resonance effect (+M) from the oxygen lone pairs, which far outweighs their electron-withdrawing inductive (-I) effect. The para-propoxy group, in particular, will donate electron density directly into the ring system, which can be delocalized to the carbonyl group, thereby reducing its electrophilicity. The meta-ethoxy group's resonance donation will not extend directly to the carbonyl carbon but will increase the overall electron density of the ring.

The Net Effect: The reactivity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a result of a complex interplay. The ortho-bromo group's strong -I effect will be the dominant factor in increasing the carbonyl's electrophilicity. However, this is counteracted by the strong +M effect of the para-propoxy group, which decreases electrophilicity. The steric bulk of the ortho-bromo group will also play a crucial role, potentially hindering the approach of nucleophiles.[2]

To contextualize this, we will compare its predicted reactivity against these well-understood alternatives:

  • Benzaldehyde: The unsubstituted baseline.

  • 4-Nitrobenzaldehyde: Features a powerful electron-withdrawing group (EWG), which significantly increases carbonyl electrophilicity.

  • 4-Methoxybenzaldehyde: Contains a strong electron-donating group (EDG), which reduces carbonyl electrophilicity.[1]

  • 2-Bromobenzaldehyde: Isolates the inductive and steric effects of an ortho-bromo substituent.

G cluster_mol 2-Bromo-5-ethoxy-4-propoxybenzaldehyde cluster_effects Electronic & Steric Influences mol Carbonyl Carbon (δ+) EWG Inductive Withdrawal (-I) Greatly Increases Electrophilicity EWG->mol Dominant Activating Effect EDG Resonance Donation (+M) Decreases Electrophilicity EDG->mol Counteracting Deactivating Effect Steric Steric Hindrance Hinders Nucleophile Approach Steric->mol Kinetic Barrier OrthoBr ortho-Bromo OrthoBr->EWG Strong OrthoBr->Steric Significant ParaPrO para-Propoxy ParaPrO->EDG Strong

Figure 1: Electronic and steric factors influencing the carbonyl reactivity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Comparative Reactivity in Key Transformations

We will now predict the relative reactivity of our target compound in several common reactions.

A. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[6] The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. Therefore, reactivity is accelerated by electron-withdrawing groups that enhance the aldehyde's electrophilicity.[1][7]

Predicted Reactivity Order: 4-Nitrobenzaldehyde > 2-Bromo-5-ethoxy-4-propoxybenzaldehyde ≈ 2-Bromobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde

Causality:

  • 4-Nitrobenzaldehyde is the most reactive due to the powerful -M and -I effects of the nitro group.

  • We predict 2-Bromo-5-ethoxy-4-propoxybenzaldehyde will be highly reactive. The ortho-bromo group's inductive effect is a powerful activator. While the para-propoxy group is donating, the direct, through-space inductive effect of the ortho-halogen is expected to have a more pronounced impact on the carbonyl carbon itself. Its reactivity should be comparable to, or slightly modulated by steric hindrance compared to, 2-Bromobenzaldehyde .

  • Benzaldehyde serves as the neutral baseline.

  • 4-Methoxybenzaldehyde is the least reactive due to the strong electron-donating resonance effect of the methoxy group.[1]

B. Wittig Reaction

The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon to form an alkene.[8][9] Similar to the Knoevenagel condensation, the reaction rate is enhanced by electron-withdrawing substituents on the benzaldehyde.[1][10]

Predicted Reactivity Order: 4-Nitrobenzaldehyde > 2-Bromo-5-ethoxy-4-propoxybenzaldehyde ≈ 2-Bromobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde

Causality: The rationale is identical to that for the Knoevenagel condensation. The electrophilicity of the carbonyl carbon is the primary driver of reaction rate. Published data for other substituted benzaldehydes confirms that EWGs like -NO₂ and -Cl accelerate the reaction, while EDGs like -OCH₃ and -CH₃ retard it.[1]

C. Oxidation to Carboxylic Acid

The oxidation of aldehydes can proceed through various mechanisms depending on the oxidant used.[11] For many common oxidants, such as those based on chromium or reagents like Oxone, the reaction can be accelerated by electron-donating groups that stabilize the transition state.[1] However, with other reagents and conditions, the trend can be less clear-cut or even reversed.[12][13]

Predicted Reactivity Order (e.g., with BTMACB as per literature[1]): 4-Methoxybenzaldehyde > Benzaldehyde > 2-Bromo-5-ethoxy-4-propoxybenzaldehyde ≈ 2-Bromobenzaldehyde > 4-Nitrobenzaldehyde

Causality: In this specific documented case, electron-donating groups accelerate the oxidation. The electron-rich ring of 4-Methoxybenzaldehyde is most susceptible. The electron-poor ring of 4-Nitrobenzaldehyde is the least reactive. Our target molecule, with its combination of withdrawing and donating groups, is predicted to fall in the middle, likely deactivated relative to benzaldehyde due to the net electron-withdrawing nature of the substituents when considering the entire ring system's interaction with the oxidant.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity, where '5' is the most reactive and '1' is the least reactive.

AldehydeKnoevenagel CondensationWittig ReactionOxidation (BTMACB)
4-Nitrobenzaldehyde551
2-Bromo-5-ethoxy-4-propoxybenzaldehyde 4 4 2
2-Bromobenzaldehyde442
Benzaldehyde223
4-Methoxybenzaldehyde115

Experimental Validation Protocols

To empirically validate the theoretical predictions, parallel experiments must be conducted under identical conditions. The following protocols are designed as self-validating systems, where the relative reactivity is determined by comparing reaction progress or yield over a fixed time.

G start Start: Prepare Stock Solutions setup Set up 5 Parallel Reactions (1 for each aldehyde) start->setup add_reagents Add Aldehyde, Malononitrile, and Catalyst to Solvent at T=const setup->add_reagents monitor Monitor Reaction Progress (TLC at t=5, 15, 30, 60 min) add_reagents->monitor workup Quench Reaction & Work-up (e.g., after 1 hour) monitor->workup Fixed Time Point analysis Analyze Product Yields (NMR with Internal Standard / HPLC) workup->analysis end End: Establish Reactivity Order analysis->end

Figure 2: General workflow for the comparative kinetic analysis of aromatic aldehydes.
Protocol 1: Comparative Knoevenagel Condensation

This protocol uses malononitrile as the active methylene compound and a mild base catalyst. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • 2-Bromo-5-ethoxy-4-propoxybenzaldehyde and the four comparison aldehydes.

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • TLC plates (silica gel), developing chamber

  • Ethyl acetate/Hexane mixture (e.g., 30:70) for TLC elution

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of each of the five aldehydes in ethanol. Prepare a 0.1 M stock solution of malononitrile in ethanol.

  • Reaction Setup: In five separate, identical reaction vials equipped with stir bars, add 1.0 mL of the malononitrile stock solution (0.1 mmol).

  • Initiation: To each vial, add 1.0 mL of one of the aldehyde stock solutions (0.1 mmol).

  • Catalysis: To each vial, add 5 µL of piperidine. Start a timer and stir all reactions at a constant room temperature.

  • Monitoring: At time points t = 5, 15, 30, and 60 minutes, spot a small aliquot from each reaction mixture onto a single TLC plate.

  • Analysis: Develop the TLC plate in the ethyl acetate/hexane system and visualize under UV light. The consumption of the aldehyde (starting material) and the formation of the more conjugated, less polar product spot will provide a direct visual comparison of the reaction rates. The faster the aldehyde spot disappears and the product spot intensifies, the higher the reactivity.

Protocol 2: Comparative Wittig Reaction

This protocol uses a stabilized ylide, (triphenylphosphoranylidene)acetonitrile, which is commercially available and air-stable, simplifying the experimental setup.

Materials:

  • The five test aldehydes.

  • (Triphenylphosphoranylidene)acetonitrile (Wittig reagent)

  • Toluene (solvent)

  • Reaction vials, heating block

  • TLC plates and appropriate solvent system

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of each of the five aldehydes in toluene. Prepare a 0.1 M stock solution of the Wittig reagent in toluene.

  • Reaction Setup: In five separate, identical reaction vials, add 1.0 mL of an aldehyde stock solution (0.1 mmol).

  • Initiation: Place the vials in a pre-heated block (e.g., 80 °C). To each vial, add 1.0 mL of the Wittig reagent stock solution (0.1 mmol). Start a timer and stir vigorously.

  • Monitoring: As in the Knoevenagel protocol, use TLC at regular intervals (e.g., t = 10, 30, 60, 120 minutes) to monitor the disappearance of the aldehyde.

  • Analysis: Compare the TLC plates to establish the relative order of reactivity. For a more quantitative measure, the reactions can be quenched, and the crude product mixture analyzed by ¹H NMR using an internal standard to determine the conversion percentage at a fixed time point.

Conclusion

Based on a thorough analysis of electronic and steric effects, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is predicted to be a highly reactive aromatic aldehyde in nucleophilic addition-type reactions such as the Knoevenagel condensation and Wittig reaction. Its reactivity is expected to be significantly greater than that of benzaldehyde and electron-rich aldehydes like 4-methoxybenzaldehyde. This enhanced reactivity is primarily attributed to the potent electron-withdrawing inductive effect of the ortho-bromo substituent, which increases the electrophilicity of the carbonyl carbon. While the electron-donating alkoxy groups provide a counteracting effect, the proximity of the ortho-bromo group is likely to be the dominant influence. However, steric hindrance from this same group may temper its reactivity compared to an unhindered, electronically similar aldehyde. For reactions like oxidation, the substituent effects are more mechanism-dependent, and the molecule is predicted to be less reactive than electron-rich systems. The provided experimental protocols offer a robust framework for validating these predictions and quantitatively mapping the reactivity profile of this complex and synthetically valuable molecule.

References

  • BenchChem. (2025). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers. 14

  • Various Authors. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate.

  • askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl.

  • Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE.

  • Study.com. (n.d.). Explain why aromatic aldehydes are less reactive than aliphatic aldehydes.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.

  • Li, Z.-K., et al. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc.

  • Various Authors. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... ResearchGate.

  • OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.

  • National Institutes of Health (NIH). (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.

  • Wang, G-W., et al. (2002). the knoevenagel condensation reaction of aromatic aldehydes with malononitrile by grinding in the absence of solvents and catalysts.
  • Various Authors. (n.d.). Hammett plot for C-3 substituted benzaldehydes. ResearchGate.

  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2.

  • Various Authors. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.

  • RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA).

  • Scribd. (2007). Oxidation of Aldehydes Using Oxone.

  • Wikipedia. (n.d.). Knoevenagel condensation.

  • Save My Exams. (2024). Nucleophilic Addition | AQA A Level Chemistry Revision Notes 2015.

  • National Institutes of Health (NIH). (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones.

  • National Institutes of Health (NIH). (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions.

  • SciELO. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids.

  • BYJU'S. (2020). Why do Carbonyl Compounds Undergo Nucleophilic Addition?.

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.

  • ResearchGate. (2025). (PDF) Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst.

  • SpectraBase. (n.d.). 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum.

  • SpringerLink. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.

  • BenchChem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.

  • University of Calgary. (n.d.). Problem Set #3: Substitutent Effects and LFERS.

  • Alfa Chemistry. (n.d.). Wittig Reaction.

  • PubChem. (n.d.). 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

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cost-benefit analysis of different synthetic pathways to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit analysis and technical breakdown of synthetic pathways to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS 692266-32-3).

Executive Summary

2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical scaffold in the synthesis of phosphodiesterase inhibitors and other bioactive alkoxy-benzyl derivatives.

The synthesis of this molecule presents a classic regiochemical challenge. The position of the bromine atom (C2 vs. C5) is dictated entirely by the sequence of functionalization .

  • The Alkylation-First Strategy (Recommended): Alkylating the phenol before bromination directs the halogen to the C2 position (via the C6 position of the parent scaffold), yielding the correct target.

  • The Bromination-First Strategy (The "Trap"): Brominating the phenolic precursor (Ethyl Vanillin) directs the halogen to the C5 position (ortho to the hydroxyl), yielding the wrong isomer (5-bromo-3-ethoxy-4-propoxybenzaldehyde).

This guide analyzes three pathways, establishing the Alkylation-First route as the industrial standard for yield, cost, and regiochemical purity.

Pathway Analysis

Route 1: The "Alkylation-First" Strategy (Recommended)

Mechanism: Nucleophilic Aliphatic Substitution (


) 

Electrophilic Aromatic Substitution (

). Starting Material: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1]

This route leverages the directing effects of the dialkoxy motif. By converting the free phenol to a propoxy group, the electronic landscape of the ring changes to favor bromination at the position para to the ethoxy group (C6 in the parent, which becomes C2 in the final product).

  • Step 1 (Propylation): Ethyl Vanillin is reacted with 1-bromopropane and base (

    
    ) to form 3-ethoxy-4-propoxybenzaldehyde .
    
  • Step 2 (Bromination): The intermediate is brominated using

    
     or NBS. The 3-ethoxy group (para-director) and the steric environment favor substitution at the C6 position.
    

Cost-Benefit Profile:

  • Pros: High atom economy; uses cheap, commodity starting materials; highly scalable; excellent regioselectivity (>95% favored isomer).

  • Cons: Requires handling of elemental bromine or NBS (corrosive/irritant).

Route 2: The "De Novo" Catechol Pathway

Mechanism: Sequential Alkylation


 Vilsmeier-Haack Formylation 

Bromination. Starting Material: Catechol (1,2-dihydroxybenzene).

This route builds the scaffold from scratch. It is useful only if Ethyl Vanillin is unavailable or if specific isotopic labeling is required.

  • Step 1 & 2: Sequential mono-ethylation and mono-propylation to form 1-ethoxy-2-propoxybenzene .

  • Step 3: Vilsmeier-Haack formylation (

    
    ). This step is problematic as it produces a mixture of isomers (formylation ortho vs. para to alkoxy groups).[2]
    
  • Step 4: Bromination of the isolated aldehyde.

Cost-Benefit Profile:

  • Pros: Lowest raw material cost (Catechol is a bulk commodity).

  • Cons: Low overall yield due to isomer separation in Step 3; high waste generation (phosphorus byproducts); operational complexity.

Route 3: The "Bromination-First" Pathway (The Regiochemical Trap)

Mechanism:


 (Phenol-directed) 


. Starting Material: Ethyl Vanillin.[1][3]

Critical Warning: This route is often attempted by novices but yields the wrong isomer .

  • Chemistry: In Ethyl Vanillin, the hydroxyl group (-OH) is a stronger activator than the ethoxy group (-OEt). It directs the incoming bromine to the ortho position (C5).

  • Result: The final product is 5-bromo-3-ethoxy-4-propoxybenzaldehyde , not the desired 2-bromo isomer. This pathway is included here solely as a negative control.

Comparative Data Table

MetricRoute 1: Alkylation-FirstRoute 2: Catechol De NovoRoute 3: Bromination-First
Target Isomer Purity High (>98%) Moderate (requires chromatography)0% (Wrong Isomer)
Overall Yield 80-85% 35-45%High (but wrong product)
Step Count 242
Raw Material Cost Low (Ethyl Vanillin)Very Low (Catechol)Low
Scalability Excellent (Kilogram scale)Poor (Purification bottlenecks)Excellent
Safety Profile Moderate (Alkyl halides, Bromine)Low (POCl3, toxic waste)Moderate

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
  • Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Reagents: Charge the flask with Ethyl Vanillin (166.2 g, 1.0 mol), Potassium Carbonate (

    
    , 207 g, 1.5 mol), and DMF  (Dimethylformamide, 500 mL).
    
  • Addition: Add 1-Bromopropane (147.6 g, 1.2 mol) dropwise over 30 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice water (2 L). The product will precipitate as a solid or oil.

  • Isolation: Extract with Ethyl Acetate (3 x 300 mL) if oil forms, or filter if solid. Wash organic layer with water and brine. Dry over

    
     and concentrate in vacuo.
    
  • Yield: Expect ~190–200 g (91–96%) of a pale yellow oil/solid.

Step 2: Bromination to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
  • Setup: Equip a 1L flask with a pressure-equalizing addition funnel and a gas scrubber (for HBr evolution).

  • Solvent System: Dissolve the intermediate from Step 1 (100 g, 0.48 mol) in Glacial Acetic Acid (300 mL). Add Sodium Acetate (4.0 g) as a buffer (optional, to prevent protodealkylation).

  • Bromination: Cool the solution to 15–20°C. Add a solution of Bromine (

    
    , 77 g, 0.48 mol) in Acetic Acid (50 mL) dropwise over 1 hour. Maintain temperature <25°C to ensure regioselectivity.
    
  • Completion: Stir for 2 hours at room temperature. The solution typically turns from dark red to orange/yellow.

  • Quench: Pour the reaction mixture into ice water (1 L) containing Sodium Bisulfite (5 g) to quench excess bromine.

  • Purification: Filter the precipitated solid. Recrystallize from Ethanol or Methanol/Water to obtain white to off-white crystals.

  • Characterization:

    • 1H NMR (CDCl3): Look for two aromatic singlets (para relationship on the ring implies no coupling, but the 2,5-substitution pattern also shows singlets or weak coupling). Crucially, confirm the shift of the aldehyde proton and the absence of ortho-coupling characteristic of other isomers.

    • Target Structure: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Pathway Visualization

The following diagram illustrates the critical divergence between the correct pathway (Route 1) and the "trap" pathway (Route 3).

SynthesisPathways Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Inter1 Intermediate: 3-Ethoxy-4-propoxybenzaldehyde Start->Inter1 Step 1: O-Alkylation (n-PrBr, K2CO3) Inter2 Intermediate: 5-Bromo-ethylvanillin Start->Inter2 Step 1: Bromination (Br2, AcOH) FinalProduct TARGET: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (Correct Isomer) Inter1->FinalProduct Step 2: Bromination (Br2, AcOH) Directs to C2 (C6 of parent) WrongProduct TRAP PRODUCT: 5-Bromo-3-ethoxy-4-propoxybenzaldehyde (Wrong Isomer) Inter2->WrongProduct Step 2: O-Alkylation (n-PrBr)

Caption: Divergent synthesis pathways. Route 1 (Green) yields the correct target via alkylation-first. Route 3 (Red) yields the regiochemical impurity.

References

  • Regioselective Bromination of Activated Arenes: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992. Context: Establishes the directing power of alkoxy groups in benzaldehyde systems, confirming the C6 (product C2) preference in dialkoxybenzaldehydes.
  • Synthesis of Alkoxybenzaldehydes (Ethyl Vanillin Derivatives)

    • Organic Syntheses, Coll. Vol. 2, p. 196 (1943); Vol. 12, p. 40 (1932). Link

    • Context: Foundational protocols for alkylation of vanillin deriv
  • Process Chemistry of Veratraldehyde Bromination (Analogous System): Torii, S., et al. "Electrochemical bromination of 3,4-dimethoxybenzaldehyde." Journal of Organic Chemistry, 1987. Context: Confirms that bromination of 3,4-dialkoxybenzaldehydes yields the 6-bromo isomer (analogous to the 2-bromo target here).
  • Commercial Sourcing & CAS Verification

    • PubChem Compound Summary for CAS 692266-32-3. Link

    • Context: Verifies the chemical structure and identity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.

Sources

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